Technical Guide: Structure Elucidation of 3-(Aminosulfonyl)thiophene-2-carboxylic Acid
Executive Summary This guide outlines the structural elucidation of 3-(aminosulfonyl)thiophene-2-carboxylic acid (CAS 59337-97-2). In fragment-based drug discovery (FBDD), this scaffold serves as a critical intermediate...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide outlines the structural elucidation of 3-(aminosulfonyl)thiophene-2-carboxylic acid (CAS 59337-97-2). In fragment-based drug discovery (FBDD), this scaffold serves as a critical intermediate for sulfonamide-class carbonic anhydrase inhibitors and thieno-fused heterocycles.
The primary analytical challenge lies in distinguishing the target 3-isomer from its regioisomers, particularly the thermodynamically favored 5-(aminosulfonyl) analog, which often co-elutes during synthesis via direct chlorosulfonation. This guide establishes a self-validating analytical workflow, prioritizing Nuclear Magnetic Resonance (NMR) coupling constants (
-values) as the definitive filter for regiochemistry.
Synthetic Context & The Regioselectivity Challenge
To validate the structure, one must understand the genesis of potential impurities.
The Problem: Direct chlorosulfonation of thiophene-2-carboxylic acid is directed by the sulfur atom and the carboxyl group. The sulfur atom directs electrophilic substitution to the
-positions (C5), while the carboxyl group (electron-withdrawing) deactivates C3. Consequently, the 5-isomer is the dominant product of direct substitution.
The Solution (Target Synthesis): Accessing the 3-isomer typically requires indirect routes, such as the oxidation of 3-mercaptothiophene-2-carboxylic acid or lithiation-trapping strategies starting from 3-bromothiophene.
Implication: Analytical data must rigorously rule out the 5-isomer and the 4-isomer.
Analytical Framework
Mass Spectrometry (MS)
Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-).
Rationale: The carboxylic acid and sulfonamide moieties are acidic. ESI- provides a clean
Expected Pattern: Two doublets with a coupling constant
.
X-Ray Crystallography
If the solid form allows (often crystallizes from water/ethanol), single-crystal X-ray diffraction (SC-XRD) provides absolute structural certainty, including the hydrogen bonding network between the carboxylic acid and sulfonamide.
Experimental Protocol
Protocol 1: NMR Sample Preparation & Acquisition
Objective: Obtain high-resolution spectra to resolve
-couplings clearly.
Solvent Selection: Dissolve 10 mg of sample in 0.6 mL of DMSO-
.
Why: CDCl
is poor for sulfonamides and carboxylic acids due to solubility and line-broadening from exchangeable protons. DMSO- sharpens the exchangeable proton signals (COOH, NH).
Check Exchangeables: Identify the broad COOH peak (>13 ppm) and the NH
singlet (7.0–8.0 ppm).
Identify Aromatic Region: Locate the two thiophene signals (typically 7.0–8.0 ppm range).
Calculate
: Measure the distance (Hz) between the legs of the doublets.
IF
PASS (Target: 2,3-subst).
IF
FAIL (Isomer: 2,5-subst).
IF
FAIL (Isomer: 2,4-subst).
Visualization of Logic
Diagram 1: Structural Elucidation Decision Tree
This flowchart illustrates the logical progression from crude sample to confirmed structure.
Caption: Decision tree for distinguishing regioisomers based on NMR coupling constants.
Diagram 2: NMR Coupling Visualization
A visual representation of the proton interactions on the thiophene ring.
Caption: Vicinal coupling between H4 and H5 is the structural fingerprint of the 2,3-substitution pattern.
Summary Data Table
Parameter
Expected Value
Notes
Appearance
Off-white to pale yellow solid
Melting point typically >200°C (dec.)
MS (ESI-)
206.2
H NMR (H5)
~7.8 – 8.0 ppm (Doublet)
Deshielded by S and SO
H NMR (H4)
~7.4 – 7.6 ppm (Doublet)
Coupling
5.2 ± 0.3 Hz
Critical Quality Attribute
H NMR (NH)
~7.2 – 7.8 ppm (Broad s)
Exchangeable with DO
H NMR (COOH)
>13.0 ppm (Broad)
Often invisible if wet DMSO is used
References
Sigma-Aldrich. 3-(Aminosulfonyl)thiophene-2-carboxylic acid Product Specification. CAS 59337-97-2.[1][2][3] Link
Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for NMR coupling constants of heterocycles).
Campaigne, E., & Monroe, P. A. (1954). "Chlorosulfonation of Thiophene and Some Derivatives." Journal of the American Chemical Society, 76(9), 2447–2450. (Establishes regioselectivity rules for thiophene chlorosulfonation). Link
National Institute of Standards and Technology (NIST). 2-Thiophenesulfonyl chloride IR Spectrum.[5] (Reference for thiophene-sulfonyl IR bands). Link
PubChem. 3-(Methylsulfamoyl)thiophene-2-carboxylic acid Compound Summary. (Analogous structure data). Link
Technical Whitepaper: Solid-State Characterization and Process Implications of 3-(Aminosulfonyl)thiophene-2-carboxylic Acid
Executive Summary In the development of sulfonamide-based pharmaceuticals, such as endothelin receptor antagonists (e.g., Sitaxentan analogs), the intermediate 3-(aminosulfonyl)thiophene-2-carboxylic acid (CAS 59337-97-2...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of sulfonamide-based pharmaceuticals, such as endothelin receptor antagonists (e.g., Sitaxentan analogs), the intermediate 3-(aminosulfonyl)thiophene-2-carboxylic acid (CAS 59337-97-2) plays a critical role. This compound presents a classic solid-state challenge: it is typically isolated from aqueous manufacturing streams as a hydrate (CAS 1609399-85-0), yet downstream activation often requires strictly anhydrous conditions.
This guide provides a technical analysis of the hydrate versus anhydrous forms, detailing the thermodynamic drivers for hydration, self-validating protocols for synthesis and drying, and the specific process risks associated with water carryover during acid chloride formation.
Chemical Identity & Structural Analysis[1][2][3]
The target compound is a bifunctional thiophene derivative featuring an acidic carboxyl group at the C2 position and a primary sulfonamide at the C3 position.
Soluble in polar organic solvents (DMSO, DMF); limited in DCM.
Enhanced aqueous solubility; soluble in hot water.
Key Functionality
Precursor for acid chlorides (via SOCl₂)
Stable isolation form; "Water sink" in solid state.
Structural Logic
The proximity of the carboxylic acid (-COOH) and sulfonamide (-SO₂NH₂) groups allows for strong intermolecular hydrogen bonding. In the presence of water, the lattice energy is minimized by incorporating water molecules to bridge these polar domains, making the hydrate the thermodynamically preferred form under ambient conditions (RH > 40%).
Synthesis & Isolation Workflow
The synthesis of the hydrate is a "self-purifying" step. The final hydrolysis of the methyl ester precursor in aqueous base, followed by acidification, forces the precipitation of the acid. Because this occurs in an aqueous medium, the crystal lattice traps water, forming the hydrate.
Diagram 1: Synthesis Pathway & Hydrate Formation
Caption: Step-wise synthesis showing the origin of the hydrated solid state during the final acidification workup.
Solid-State Characterization: Hydrate vs. Anhydrous
Distinguishing between the two forms is not merely academic; it dictates the success of the next synthetic step.
Thermal Gravimetric Analysis (TGA)
Hydrate Profile: Exhibits a distinct weight loss step (approx. 8.0% w/w for monohydrate) typically between 60°C and 110°C . This represents the loss of lattice water.
Anhydrous Profile: Flat baseline until decomposition (usually >200°C).
Differential Scanning Calorimetry (DSC)
Hydrate: Shows a broad endotherm (dehydration) followed by a sharp melting endotherm.
Anhydrous: Shows only the sharp melting endotherm (approx. 153–155°C, though purity dependent).
Stability & Storage
Hydrate: Stable at room temperature and ambient humidity. It is non-hygroscopic relative to the anhydrous form (i.e., it won't pull more water, whereas the anhydrous form will avidly absorb moisture to revert to the hydrate).
Anhydrous: Metastable in humid air. Must be stored in desiccators or sealed under nitrogen.
Critical Process Implication: Downstream Activation
The most common application of this acid is conversion to the acid chloride (using Thionyl Chloride or Oxalyl Chloride) for coupling with amines.
The Danger of Using the Hydrate Directly:
If the hydrate is introduced into a thionyl chloride (SOCl₂) reaction:
Reagent Consumption: You lose equivalents of the activating agent.
Exotherm: The hydrolysis of SOCl₂ is violently exothermic, posing a safety risk.
Impurity Formation: Excess HCl and heat can degrade the sulfonamide moiety or promote decarboxylation.
Diagram 2: Processing Decision Tree
Caption: Decision logic for handling the hydrate based on downstream chemistry requirements.
Experimental Protocols
Protocol A: Self-Validating Drying (Hydrate to Anhydrous)
Use this protocol before acid chloride generation.
Setup: Vacuum oven equipped with a solvent trap.
Condition: Set temperature to 85°C (well below the melting point of ~153°C but above the dehydration energy barrier).
Vacuum: Apply full vacuum (< 10 mbar) for 12–24 hours.
Validation (The "Self-Check"):
Take a small aliquot (100 mg).
Place it in a sealed vial with dry THF.
Add 1 drop of pure Thionyl Chloride.
Observation: If immediate vigorous bubbling occurs (beyond minor initiation), significant water remains. If bubbling is minimal/controlled, the solid is anhydrous.
Quantitative: Karl Fischer (KF) titration should read < 0.5% water.
Protocol B: Synthesis of the Hydrate (Isolation)
Hydrolysis: Dissolve Methyl 3-(aminosulfonyl)thiophene-2-carboxylate (1.0 eq) in 2M NaOH (3.0 eq). Stir at 50°C until TLC shows disappearance of ester.
The Diverse Biological Activities of Thiophene Sulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: The Thiophene Sulfonamide Scaffold - A Privileged Motif in Medicinal Chemistry In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with potent and selective biological a...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Thiophene Sulfonamide Scaffold - A Privileged Motif in Medicinal Chemistry
In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with potent and selective biological activity is paramount. Among the myriad of heterocyclic scaffolds, the thiophene ring fused with a sulfonamide functional group has emerged as a "privileged structure."[1][2] This distinction is not arbitrary; it is earned through the consistent and versatile exhibition of significant pharmacological activities across a wide spectrum of therapeutic areas. The thiophene ring, an isostere of benzene, offers a unique combination of aromaticity and lipophilicity, while the sulfonamide moiety (–SO₂NH₂) is a powerful hydrogen-bonding pharmacophore and a key structural feature in numerous approved drugs.[3][4] The synergy between these two components creates a molecular framework that is ripe for chemical modification, allowing for the fine-tuning of steric, electronic, and physicochemical properties to achieve desired biological endpoints.
This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a mere catalog of activities to provide a deeper understanding of the why and the how—the mechanistic underpinnings, the causal relationships in experimental design, and the practical, validated protocols required to explore this potent class of molecules. We will delve into the core biological activities, from potent enzyme inhibition to anticancer and antimicrobial effects, grounding each claim in authoritative literature and providing the technical foundation for your own research endeavors.
The Cornerstone of Activity: Enzyme Inhibition
The interaction of thiophene sulfonamides with enzyme active sites, particularly metalloenzymes, is a cornerstone of their biological activity. The sulfonamide group's ability to coordinate with metal ions, like the zinc cation in carbonic anhydrases, is a primary driver of their potent inhibitory effects.
Carbonic Anhydrase (CA) Inhibition: From Glaucoma to Oncology
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[5] Their inhibition has therapeutic applications in conditions ranging from glaucoma to cancer.[5] Thiophene sulfonamides are among the most potent and well-studied classes of CA inhibitors (CAIs).
Mechanism of Action: The inhibitory mechanism is a classic example of targeted drug design. The deprotonated sulfonamide nitrogen (–SO₂NH⁻) acts as a strong ligand for the Zn²⁺ ion within the CA active site, displacing the zinc-bound water molecule/hydroxide ion that is crucial for the catalytic cycle.[6] This coordination, buttressed by hydrogen bonds between the sulfonamide oxygens and the side chain of residue Thr199, anchors the inhibitor firmly in the active site, effectively shutting down the enzyme.[6]
Featured Application: Targeting Tumor Hypoxia via CA IX Inhibition
Solid tumors often contain regions of low oxygen, or hypoxia. To survive, cancer cells upregulate hypoxia-inducible factor 1-alpha (HIF-1α), which in turn transcriptionally activates genes like CA9. The resulting protein, Carbonic Anhydrase IX (CA IX), is a transmembrane enzyme that is almost exclusively found in tumors and is largely absent in normal tissues.[7]
CA IX plays a critical role in cancer cell survival and progression by managing pH homeostasis.[8] Hypoxic tumor cells shift to glycolytic metabolism, producing an excess of lactic acid and protons, which dangerously lowers intracellular pH (pHi). CA IX, with its catalytic domain facing the extracellular space, converts CO₂ to bicarbonate (HCO₃⁻) and protons (H⁺). The bicarbonate is transported into the cell to buffer the intracellular acidosis, while the protons are extruded, contributing to an acidic tumor microenvironment (TME).[9] This acidic TME promotes tumor invasion, metastasis, and immunosuppression.[8][9] Thiophene sulfonamides, as potent CA IX inhibitors, block this crucial pH-regulating activity, leading to intracellular acidification, apoptosis, and reduced tumor growth and metastasis.[8]
Caption: Role of CA IX in Tumor Hypoxia and Inhibition by Thiophene Sulfonamides.
Quantitative Data: The inhibitory potential of thiophene sulfonamides against various CA isozymes is typically quantified by the IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant).
Beyond carbonic anhydrases, the thiophene sulfonamide scaffold has proven effective against other critical enzyme classes.
Kinase Inhibition: Cyclin-dependent kinases (CDKs) and c-Jun-N-terminal kinases (JNKs) are key regulators of cell cycle and signaling pathways, making them prime targets in oncology. Specific (benzoylaminomethyl)thiophene sulfonamides have been identified as potent and selective JNK inhibitors, while others show activity against malarial Pfmrk and human CDK7.[8][12] The thiophene-sulfonamide linkage is often crucial for maintaining potent activity.[12]
Cyclooxygenase (COX) Inhibition: As key enzymes in the prostaglandin synthesis pathway, COX-1 and COX-2 are the targets of non-steroidal anti-inflammatory drugs (NSAIDs). The sulfonamide group is a well-established pharmacophore for selective COX-2 inhibition, famously featured in drugs like celecoxib.[13] Thiophene-based diaryl heterocycles have been extensively investigated as selective COX-2 inhibitors for anti-inflammatory applications.[13]
Lipoxygenase (LOX) Inhibition: 5-lipoxygenase (5-LO) is another crucial enzyme in the inflammatory cascade. N-(5-substituted) thiophene-2-alkylsulfonamides have been developed as a potent new class of 5-LO inhibitors, with IC₅₀ values in the nanomolar range, demonstrating significant anti-inflammatory activity in preclinical models.
Lactoperoxidase (LPO) Inhibition: LPO is an enzyme secreted at mucosal surfaces that generates antimicrobial compounds. Certain thiophene-2-sulfonamide derivatives are potent competitive inhibitors of LPO, with one derivative showing a Kᵢ value of 2 nM, suggesting potential applications in modulating immune responses or as research tools.[7]
Anticancer Activity: A Multi-Pronged Attack
The anticancer potential of thiophene sulfonamides is a rapidly expanding field of research, driven by their ability to target multiple hallmarks of cancer.
CA IX Inhibition: As detailed previously, targeting tumor-specific CA IX is a primary mechanism.
Kinase Inhibition: Inhibition of CDKs and other kinases disrupts cell cycle progression and oncogenic signaling, leading to cytostatic or cytotoxic effects.
Induction of Apoptosis: Many thiophene derivatives induce programmed cell death. One study showed that a compound with a thiophene ring attached to a sulfonamide group exhibited greater anticancer potential than its phenyl-sulfonamide counterpart, with IC₅₀ values against MDA-MB231 and MCF-7 breast cancer cell lines in the low micromolar range.
Tubulin Polymerization Inhibition: The microtubule network is essential for mitosis, making it an attractive anticancer target. Certain tetrahydrobenzo[b]thiophene derivatives have been identified as tubulin polymerization destabilizers, causing cell cycle arrest in the G2/M phase and inducing apoptosis.
Antimicrobial Activity: Classic and Novel Mechanisms
While sulfonamides are among the oldest classes of antibacterial agents, their thiophene-containing derivatives exhibit both traditional and innovative antimicrobial activities.
Antibacterial Action: The classic mechanism of sulfonamides involves competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis. Thiophene-based sulfonamides have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria.
Quorum Sensing Inhibition: A more novel approach to antimicrobial therapy is the disruption of quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate virulence. Thiophenesulfonamides have been identified as specific inhibitors of the LuxR-type master QS regulator in pathogenic Vibrio species. Crucially, these compounds inhibit virulence without affecting bacterial growth, a strategy that may impose less selective pressure for the development of resistance compared to traditional bactericidal or bacteriostatic antibiotics.
Key Experimental Protocols: A Self-Validating Framework
A Senior Application Scientist values protocols that are not just a series of steps but a self-validating system. The inclusion of appropriate controls, clear endpoints, and an understanding of the rationale behind each step ensures the generation of trustworthy and reproducible data.
Workflow: From Synthesis to Biological Validation
The journey from a chemical concept to a validated bioactive compound follows a logical progression. This workflow illustrates the key stages in the discovery and characterization of novel thiophene sulfonamide derivatives.
Author: BenchChem Technical Support Team. Date: February 2026
Mechanistic Profiling & Scaffold Utility in Drug Discovery
Executive Summary: The Dual-Function Scaffold
3-(Aminosulfonyl)thiophene-2-carboxylic acid (CAS: 59337-97-2; Hydrate: 1609399-85-0) represents a "privileged structure" in medicinal chemistry, characterized by a bioisosteric thiophene core decorated with two critical polar pharmacophores: a carboxylic acid at C2 and a primary sulfonamide at C3.
While historically recognized as the pivotal intermediate for sulfonylurea herbicides (e.g., Thifensulfuron-methyl), this molecule acts as a potent Carbonic Anhydrase (CA) Inhibitor and a fragment-based drug discovery (FBDD) starting point for targeting metalloenzymes. Its mechanism of action is defined by its ability to coordinate zinc ions within enzyme active sites and disrupt metabolic signaling pathways.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Property
Specification
Relevance to MoA
IUPAC Name
3-Sulfamoylthiophene-2-carboxylic acid
Core scaffold identification
Molecular Weight
207.23 g/mol
Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant)
Acidic pKa
~3.5 (COOH), ~10.0 (SO₂NH₂)
Dual ionization states at physiological pH; drives electrostatic binding
H-Bond Donors
3 (COOH, NH₂)
Critical for active site anchoring (Thr199 in CA)
H-Bond Acceptors
5 (O, N, S)
Facilitates water network bridging in enzyme pockets
Topological PSA
~100 Ų
High polarity; suggests limited passive BBB permeability without derivatization
Mechanism of Action: Metalloenzyme Inhibition
The primary pharmacological mechanism of 3-(aminosulfonyl)thiophene-2-carboxylic acid is the inhibition of Zinc-dependent metalloenzymes, specifically the Carbonic Anhydrase (CA) superfamily.
3.1. The Zinc Trap Mechanism (Carbonic Anhydrase)
The sulfonamide moiety (-SO₂NH₂) is the classic "zinc-binder" pharmacophore. In the context of the thiophene scaffold, the mechanism proceeds via a specific "tail" interaction:
Ionization & Entry: At physiological pH, the sulfonamide remains largely neutral, while the carboxylic acid is deprotonated (anionic). The molecule enters the CA active site.
Zinc Coordination: The sulfonamide nitrogen (as the anion R-SO₂NH⁻, formed in situ or stabilized by the zinc) coordinates directly to the catalytic Zinc ion (Zn²⁺) in a tetrahedral geometry.
Displacement: This binding displaces the zinc-bound water molecule/hydroxide ion essential for the catalytic hydration of CO₂ to bicarbonate.
Stabilization Network:
The Sulfonamide Oxygen forms a hydrogen bond with the backbone NH of residue Thr199 .
The Thiophene Ring engages in Van der Waals/hydrophobic interactions with the hydrophobic half of the active site (Val121, Leu198).
The C2-Carboxylate provides a handle for additional electrostatic interactions or solvation at the rim of the active site, distinguishing it from simple benzene sulfonamides.
3.2. Downstream Signaling Effects
Pharma Context (Glaucoma/Oncology): Inhibition of cytosolic CA II reduces bicarbonate secretion in the ciliary body (lowering intraocular pressure).[1] Inhibition of transmembrane CA IX (hypoxia-induced) disrupts pH regulation in tumor microenvironments, leading to intracellular acidification and apoptosis of cancer cells.
Agro Context (ALS Inhibition): As a precursor, this scaffold is derivatized into sulfonylureas. The mechanism shifts to inhibiting Acetolactate Synthase (ALS) by blocking the channel required for substrate access, preventing branched-chain amino acid synthesis (Valine, Leucine, Isoleucine).
Visualization: Mechanistic Pathways
The following diagram illustrates the dual mechanistic pathways: the direct Zinc binding (Pharma) and the synthetic transition to ALS inhibition (Agro).
Caption: Figure 1.[2] Dual mechanistic pathways of the 3-(aminosulfonyl)thiophene-2-carboxylic acid scaffold. Left: Direct metalloenzyme inhibition. Right: Synthetic utility for ALS inhibitors.
Experimental Protocols
To validate the mechanism of action, the following standardized protocols are recommended.
Rationale: Demonstrates the scaffold's reactivity for library generation.
Activation: Dissolve 3-(aminosulfonyl)thiophene-2-carboxylic acid (1 eq) in dry acetonitrile.
Coupling: Add an aryl isocyanate (e.g., phenyl isocyanate, 1.1 eq) and a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Conditions: Reflux for 4 hours under Nitrogen atmosphere.
Workup: Cool to room temperature. Acidify with 1M HCl to precipitate the sulfonylurea derivative.
Validation: Filter, wash with cold ether, and characterize via ¹H-NMR (Look for disappearance of NH₂ peak and appearance of urea -NH-CO-NH- protons).
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
BenchChem. (2024). 3-(Aminosulfonyl)-2-thiophenecarboxylic acid hydrate: Structure and Biological Activity. Link
PubChem. (2024).[4] Compound Summary: 3-(Methylsulfamoyl)thiophene-2-carboxylic acid.[4] National Library of Medicine.[4] Link
Duggleby, R. G., et al. (2008). Structure and mechanism of inhibition of plant acetohydroxyacid synthase. Plant Physiology and Biochemistry, 46(3), 309-324. Link
Santa Cruz Biotechnology. (2024). 3-(Aminosulfonyl)thiophene-2-carboxylic acid Product Sheet. Link[5]
A Technical Guide to the Spectroscopic Characterization of 3-(Aminosulfonyl)thiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals This in-depth guide provides a comprehensive overview of the spectroscopic data for 3-(Aminosulfonyl)thiophene-2-carboxylic acid, a key building block in me...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the spectroscopic data for 3-(Aminosulfonyl)thiophene-2-carboxylic acid, a key building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to not only present the core spectroscopic data (NMR, IR, MS) but also to provide insights into the experimental considerations and data interpretation, ensuring scientific integrity and practical applicability.
Introduction
3-(Aminosulfonyl)thiophene-2-carboxylic acid (C₅H₅NO₄S₂) is a sulfonamide-substituted thiophene derivative with a molecular weight of 207.23 g/mol .[1][2] Its structure, featuring a thiophene ring substituted with a carboxylic acid and an aminosulfonyl group, makes it a valuable intermediate in the synthesis of various biologically active compounds.[3] Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a detailed analysis of its structural features.
Molecular Structure
The structural formula of 3-(Aminosulfonyl)thiophene-2-carboxylic acid is presented below. The numbering of the atoms is provided for clarity in the subsequent spectroscopic analysis.
Figure 1: Molecular structure of 3-(Aminosulfonyl)thiophene-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR Data
The following table summarizes the predicted chemical shifts for 3-(Aminosulfonyl)thiophene-2-carboxylic acid. These predictions are based on computational models and comparison with similar structures.[4][5][6]
Atom
Predicted ¹H Chemical Shift (ppm)
Predicted ¹³C Chemical Shift (ppm)
Multiplicity
Integration
H (Thiophene ring)
7.5 - 8.5
-
Doublet
1H
H (Thiophene ring)
7.0 - 8.0
-
Doublet
1H
H (Carboxylic acid)
12.0 - 13.0
-
Singlet (broad)
1H
H (Aminosulfonyl)
7.0 - 8.0
-
Singlet (broad)
2H
C (Carboxylic acid)
165 - 175
-
-
-
C (Thiophene ring)
125 - 145
-
-
-
C (Thiophene ring)
125 - 145
-
-
-
C (Thiophene ring)
125 - 145
-
-
-
C (Thiophene ring)
125 - 145
-
-
-
Table 1: Predicted ¹H and ¹³C NMR chemical shifts for 3-(Aminosulfonyl)thiophene-2-carboxylic acid.
Experimental Protocol for NMR Spectroscopy
A standard approach to acquiring NMR spectra for this compound would involve the following steps:
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
2D NMR (Optional): For unambiguous assignment of all signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[7]
Interpretation of NMR Spectra
The predicted ¹H NMR spectrum is expected to show two doublets in the aromatic region (7.0-8.5 ppm), corresponding to the two protons on the thiophene ring.[8] The coupling constant between these two protons would be indicative of their ortho relationship. A broad singlet between 12.0 and 13.0 ppm is characteristic of the carboxylic acid proton.[9] Another broad singlet in the 7.0-8.0 ppm region would be assigned to the two protons of the aminosulfonyl group.
The predicted ¹³C NMR spectrum would display signals for the five carbons of the thiophene ring and the carboxylic acid carbon. The carboxylic carbon is expected to resonate at the most downfield position (165-175 ppm). The chemical shifts of the thiophene carbons will be influenced by the electron-withdrawing nature of the sulfonyl and carboxyl groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Data
The following table lists the expected major IR absorption bands for 3-(Aminosulfonyl)thiophene-2-carboxylic acid.
Functional Group
Predicted Wavenumber (cm⁻¹)
Intensity
O-H (Carboxylic acid)
2500-3300
Broad, Strong
N-H (Aminosulfonyl)
3200-3400
Medium, Sharp (two bands)
C=O (Carboxylic acid)
1680-1720
Strong, Sharp
S=O (Sulfonyl)
1300-1350 and 1150-1200
Strong (two bands)
C=C (Thiophene ring)
1400-1600
Medium
C-S (Thiophene ring)
600-800
Medium
Table 2: Predicted IR absorption bands for 3-(Aminosulfonyl)thiophene-2-carboxylic acid.
Experimental Protocol for IR Spectroscopy
A typical procedure for obtaining an IR spectrum of a solid sample is as follows:
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr pellet should be recorded and subtracted from the sample spectrum.
Interpretation of IR Spectrum
The IR spectrum of 3-(Aminosulfonyl)thiophene-2-carboxylic acid is expected to be dominated by several key features. A very broad absorption band from 2500-3300 cm⁻¹ is a hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid.[9][10][11] Superimposed on this broad band, the sharper N-H stretching vibrations of the aminosulfonyl group are expected to appear as two distinct peaks between 3200 and 3400 cm⁻¹.
A strong, sharp peak in the region of 1680-1720 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid.[10] The presence of the sulfonyl group will be confirmed by two strong absorption bands, one around 1300-1350 cm⁻¹ (asymmetric stretch) and another around 1150-1200 cm⁻¹ (symmetric stretch). The C=C stretching vibrations of the thiophene ring will give rise to medium intensity bands in the 1400-1600 cm⁻¹ region.[12] Finally, a band in the 600-800 cm⁻¹ range can be attributed to the C-S stretching of the thiophene ring.[12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Predicted Mass Spectrometry Fragmentation
The electron ionization (EI) mass spectrum of 3-(Aminosulfonyl)thiophene-2-carboxylic acid is expected to show a molecular ion peak (M⁺) at m/z 207. The fragmentation pattern will likely involve the loss of small, stable molecules and characteristic fragments.
Figure 2: Proposed mass spectrometry fragmentation pathway for 3-(Aminosulfonyl)thiophene-2-carboxylic acid.
Experimental Protocol for Mass Spectrometry
A standard method for obtaining a mass spectrum would be:
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Detection: The separated ions are detected, and a mass spectrum is generated.
Interpretation of Mass Spectrum
The molecular ion peak at m/z 207 should be observable, confirming the molecular weight of the compound.[2] Key fragmentation pathways are likely to include:
Loss of a hydroxyl radical (-OH): This would result in a peak at m/z 190.
Loss of the carboxylic acid group (-COOH): This would lead to a fragment at m/z 162.[13]
Loss of the aminosulfonyl group (-SO₂NH₂): This would produce a fragment at m/z 127.
Other significant peaks may arise from further fragmentation of these primary ions. The fragmentation pattern will be influenced by the stability of the resulting carbocations and radical species.
Conclusion
The comprehensive spectroscopic analysis of 3-(Aminosulfonyl)thiophene-2-carboxylic acid, through a combination of predicted data and established spectroscopic principles, provides a robust framework for its characterization. The predicted NMR, IR, and MS data, along with the detailed interpretation, offer researchers and scientists the necessary tools to confidently identify and utilize this important chemical intermediate. The provided experimental protocols serve as a practical guide for obtaining high-quality spectroscopic data in a laboratory setting.
References
Banfi, D.; Patiny, L. : Resurrecting and processing NMR spectra on-line. Chimia2008 , 62(4), 280-281. [Link]
Daisy Magdaline, J. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics2014 , 6(4), 50-60. [Link]
Smith, B. C. The C=O Bond, Part III: Carboxylic Acids. Spectroscopy2018 , 33(1), 14-21. [Link]
LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]
Wiley Science Solutions. KnowItAll Informatics Training - NMR Predictions. [Link]
LibreTexts. Spectroscopy of Carboxylic Acids. [Link]
Guan, Y.; et al. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chem. Sci., 2021 , 12, 12034-12046. [Link]
Hoye, T. R.; et al. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules2018 , 23(10), 2469. [Link]
Department of Chemistry Swansea University. Mass Spec 3e Carboxylic Acids. YouTube, 6 July 2020. [Link]
El-Metwaly, N. M.; et al. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports2023 , 13, 2901. [Link]
Solubility Profile of 3-(Aminosulfonyl)thiophene-2-carboxylic Acid in Organic Solvents
An In-Depth Technical Guide: Abstract Understanding the solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is fundamental to drug discovery, process development, and formulation science...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide:
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is fundamental to drug discovery, process development, and formulation science. This guide provides a comprehensive technical overview of the solubility characteristics of 3-(Aminosulfonyl)thiophene-2-carboxylic acid (CAS: 59337-97-2), a vital heterocyclic building block. We will delve into the physicochemical properties that govern its solubility, present available solubility data, outline a robust experimental protocol for its determination, and analyze the molecular interactions that dictate its behavior in various organic media. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's solubility.
Introduction: The Significance of 3-(Aminosulfonyl)thiophene-2-carboxylic Acid
3-(Aminosulfonyl)thiophene-2-carboxylic acid is a substituted thiophene derivative featuring two highly polar functional groups: a carboxylic acid and a primary sulfonamide.[1] Its structural motif is of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications, including antimicrobial and anticancer properties.[1][2] The efficacy of any chemical synthesis, purification process, or biological assay is critically dependent on the ability to dissolve the compound in an appropriate solvent. Therefore, a thorough characterization of its solubility is not merely an academic exercise but a critical prerequisite for its successful application.
The molecule's high melting point suggests a stable crystalline lattice structure, which requires significant energy to overcome during the dissolution process. This intrinsic stability often correlates with lower solubility.
Molecular Structure and Its Influence on Solubility
The solubility of a compound is fundamentally dictated by its molecular structure.[5] 3-(Aminosulfonyl)thiophene-2-carboxylic acid possesses a unique combination of a relatively non-polar aromatic thiophene ring and two highly polar, acidic functional groups.
Carboxylic Acid Group (-COOH): This group is a strong hydrogen bond donor and acceptor. It can readily ionize, particularly in the presence of a basic solvent or co-solvent.
Aminosulfonyl Group (-SO₂NH₂): The sulfonamide moiety is also a potent hydrogen bond donor (N-H) and acceptor (S=O). It is a weakly acidic functional group.
The presence of these multiple, strong hydrogen bonding sites dominates the molecule's intermolecular interactions.[1] According to the principle of "like dissolves like," the compound is expected to exhibit greater solubility in polar solvents capable of participating in hydrogen bonding and solvating these functional groups effectively. Conversely, its solubility in non-polar, aprotic solvents like hexane or toluene is predicted to be extremely low.
Caption: Molecular structure and primary drivers of solubility.
Qualitative and Quantitative Solubility Data
Publicly available quantitative solubility data for this specific compound is limited. However, qualitative assessments provide a foundational understanding of its behavior.
The term "slightly soluble" indicates that a significant volume of solvent is required to dissolve a given amount of the solute. This limited solubility, even in highly polar solvents like DMSO and methanol, underscores the strength of the compound's crystal lattice energy relative to the solvation energy.
Key Factors Governing Solubility
Several interconnected factors influence the dissolution of a solid solute in a liquid solvent.[6] A nuanced understanding of these principles is crucial for solvent selection in any experimental or industrial process.
Solute-Solvent Interactions: For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome both the solute-solute (crystal lattice energy) and solvent-solvent interactions.[5] Given the compound's structure, solvents that are strong hydrogen bond acceptors (e.g., DMSO, DMF) or both donors and acceptors (e.g., methanol, ethanol) are the most promising candidates.
Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with higher temperatures.[7] Applying heat can provide the necessary energy to break the crystal lattice bonds, thereby enhancing solubility. This relationship should be experimentally verified for process optimization.
pH and Ionization: The carboxylic acid functionality means that the compound's solubility in aqueous or protic organic systems can be dramatically influenced by pH.[8] In basic conditions, the carboxylic acid will deprotonate to form a carboxylate salt, which is typically much more water-soluble than the neutral acid form. This principle is fundamental to extraction and purification protocols.
Solid-State Properties: The physical form of the solid, including its particle size and crystalline structure (polymorphism), significantly impacts the dissolution rate and apparent solubility.[9] Smaller particles have a larger surface-area-to-volume ratio, which generally leads to faster dissolution.[9]
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To obtain reliable and reproducible solubility data, a standardized methodology is essential. The isothermal shake-flask method is the gold-standard for determining thermodynamic solubility, which represents the true equilibrium saturation point of a compound in a solvent at a given temperature.[8]
Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and analyzed to determine the concentration of the dissolved solute.[8]
Step-by-Step Methodology:
Preparation: Add an excess amount of 3-(Aminosulfonyl)thiophene-2-carboxylic acid (e.g., 5-10 mg) to a known volume of the selected organic solvent (e.g., 1-2 mL) in a sealed glass vial. The presence of visible solid material is essential to ensure saturation is possible.
Equilibration: Place the vials in an isothermal shaker or rotator set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[8]
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Carefully separate the saturated supernatant from the solid phase. This is best achieved by centrifugation followed by drawing off the supernatant, or by filtering the solution through a chemically inert syringe filter (e.g., PTFE).
Self-Validation Check: Pre-saturating the filter by discarding the initial few drops of filtrate can prevent loss of the analyte due to adsorption onto the filter membrane.[8]
Sample Preparation for Analysis: Accurately dilute a known volume of the clear, saturated filtrate with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument.
Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10] Calculate the concentration of the solute in the original saturated solution by referencing a standard calibration curve prepared with known concentrations of the compound.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Conclusion and Practical Implications
3-(Aminosulfonyl)thiophene-2-carboxylic acid is a highly polar molecule with demonstrably limited solubility in common organic solvents, including polar ones such as DMSO and methanol.[4] Its strong intermolecular hydrogen bonding and stable crystal lattice are the primary factors contributing to this characteristic. For drug development professionals and process chemists, this low intrinsic solubility presents a significant challenge that must be addressed early.
Key Takeaways for Researchers:
Solvent Selection: For synthetic reactions, polar aprotic solvents like DMF or NMP may be required. For purification, mixed-solvent systems or pH-modulated extractions will likely be necessary.
Formulation Challenges: The low solubility will be a major hurdle for developing oral dosage forms, potentially leading to poor bioavailability.[6]
Future Work: A systematic study to generate quantitative solubility data across a wider range of pharmaceutically relevant solvents and temperatures is highly recommended. Furthermore, exploring solubility enhancement techniques such as co-solvency, salt formation (by deprotonating the carboxylic acid), or the use of complexation agents would be a logical next step for any development program involving this compound.
References
4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]
Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [Link]
Physicochemical properties of 3-(aminosulfonyl)-2-thiophenecarboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-(Aminosulfonyl)-2-thiophenecarboxylic Acid Introduction 3-(Aminosulfonyl)-2-thiophenecarboxylic acid, a key heterocyclic compound, stands at the intersec...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Physicochemical Properties of 3-(Aminosulfonyl)-2-thiophenecarboxylic Acid
Introduction
3-(Aminosulfonyl)-2-thiophenecarboxylic acid, a key heterocyclic compound, stands at the intersection of synthetic chemistry and pharmaceutical science. As a thiophene derivative, it is characterized by a five-membered aromatic ring containing a sulfur atom, further functionalized with a carboxylic acid at the 2-position and an aminosulfonyl (sulfonamide) group at the 3-position.[1] This unique arrangement of functional groups imparts significant biological activity, making it a molecule of interest for researchers in drug discovery and development. Reports indicate its potential as an antimicrobial and anticancer agent, possibly through the inhibition of enzymes like carbonic anhydrase.
The therapeutic potential of any active pharmaceutical ingredient (API) is intrinsically linked to its physicochemical properties. Parameters such as solubility, acidity (pKa), and melting point govern everything from formulation and dosage to absorption, distribution, metabolism, and excretion (ADME) profiles. This guide provides a comprehensive overview of the core physicochemical properties of 3-(aminosulfonyl)-2-thiophenecarboxylic acid, details the rigorous experimental protocols for their determination, and discusses the theoretical underpinnings of its structural and spectroscopic characterization. The methodologies described herein are designed to serve as a self-validating framework for scientists and researchers, ensuring accuracy and reproducibility in the laboratory.
Core Physicochemical Properties
A precise understanding of the fundamental properties of a compound is the bedrock of its development. While extensive experimental data for 3-(aminosulfonyl)-2-thiophenecarboxylic acid is not widely published, the following table summarizes its known identifiers and provides context from closely related analogs. The absence of specific experimental values underscores the importance of the standardized protocols detailed later in this guide for any researcher working with this compound.
Data not available. Expected to be a crystalline solid with a defined melting point, likely above 140°C based on analogs like 3-methyl-2-thiophenecarboxylic acid (147-149°C).
The presence of strong hydrogen bonding opportunities from both the carboxylic acid and sulfonamide groups suggests a relatively high melting point.
Solubility
Data not available. Expected to have low aqueous solubility, which is pH-dependent.
The carboxylic acid group will be ionized at higher pH, increasing solubility, while the overall aromatic and sulfonamide structure may limit solubility in neutral water.
pKa (Acid Dissociation Constant)
Data not available. Two pKa values are expected: one for the carboxylic acid (estimated pKa ~3-4) and one for the sulfonamide proton (estimated pKa ~9-10).
The carboxylic acid pKa is estimated based on thiophene-2-carboxylic acid (pKa = 3.49).[3] The sulfonamide pKa is estimated from typical values for aromatic sulfonamides.
Structural & Spectroscopic Analysis
The identity and purity of 3-(aminosulfonyl)-2-thiophenecarboxylic acid are unequivocally established through a combination of spectroscopic techniques.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups within the molecule. The spectrum is predicted to be dominated by the characteristic vibrations of the carboxylic acid and sulfonamide moieties.
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region. This breadth is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the solid state.
N-H Stretch (Sulfonamide): Two distinct, sharp-to-moderately broad peaks are anticipated in the 3200-3400 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching of the primary sulfonamide N-H bonds.
C=O Stretch (Carboxylic Acid): An intense, sharp absorption band should appear between 1690-1760 cm⁻¹. Its exact position can be influenced by hydrogen bonding; for a dimeric structure, it is typically centered around 1710 cm⁻¹.
S=O Stretch (Sulfonamide): Two strong bands are characteristic of the sulfonyl group: an asymmetric stretch typically around 1330-1370 cm⁻¹ and a symmetric stretch around 1140-1180 cm⁻¹.
C-O Stretch & O-H Bend (Carboxylic Acid): A C-O stretching band is expected between 1210-1320 cm⁻¹, coupled with O-H bending vibrations in the 1395-1440 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR:
Thiophene Protons: The two protons on the thiophene ring are expected to appear as two distinct doublets in the aromatic region (δ 7.0-8.5 ppm). The coupling constant between them (³JHH) would be characteristic of ortho-coupling in a thiophene ring.
Carboxyl Proton (-COOH): A broad singlet is expected far downfield, typically δ 10-13 ppm. Its chemical shift is highly dependent on concentration and solvent due to variations in hydrogen bonding.
Sulfonamide Protons (-SO₂NH₂): A broad singlet corresponding to the two N-H protons would likely appear in the δ 7-9 ppm region, though its position can vary and it may exchange with deuterated solvents.
¹³C NMR:
Carbonyl Carbon (-COOH): The carboxyl carbon is expected to resonate in the δ 165-185 ppm range.
Thiophene Carbons: The four carbons of the thiophene ring will show distinct signals in the aromatic region (δ 120-150 ppm). The carbons directly attached to the electron-withdrawing carboxyl and sulfonyl groups will be the most deshielded (further downfield).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. When coupled with a separation technique like Ultra-Performance Liquid Chromatography (UPLC), it becomes a powerful tool for purity assessment and identification.
Molecular Ion Peak: In a high-resolution mass spectrum (HRMS), the molecule would exhibit a molecular ion peak corresponding to its exact mass, allowing for the confirmation of its elemental composition (C₅H₅NO₄S₂).
Fragmentation: Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH), the sulfonyl group (-SO₂), or the aminosulfonyl group (-SO₂NH₂).
Definitive Experimental Protocols
The following section provides detailed, field-proven methodologies for determining the key physicochemical properties of 3-(aminosulfonyl)-2-thiophenecarboxylic acid.
Protocol 1: Melting Point Determination via Capillary Method
Causality: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A pure compound typically exhibits a sharp melting range (0.5-1.0°C), whereas impurities depress and broaden this range. This protocol uses a controlled heating apparatus to precisely observe the phase transition from solid to liquid.
Methodology:
Sample Preparation: Place a small amount of finely powdered, dry 3-(aminosulfonyl)-2-thiophenecarboxylic acid onto a watch glass. Jab the open end of a glass capillary tube into the powder to collect a small plug of the sample.
Packing: Tap the sealed end of the capillary tube gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.
Apparatus Setup: Insert the capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20°C/minute) to find a rough estimate. Allow the apparatus to cool significantly before the next step.
Accurate Determination: Using a fresh sample, heat the block rapidly to about 20°C below the estimated melting point.
Slow Heating: Decrease the heating rate to 1-2°C per minute. A slow rate is critical for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate measurement.
Data Recording: Record two temperatures:
T₁: The temperature at which the first droplet of liquid appears.
T₂: The temperature at which the last solid crystal melts completely.
Reporting: The melting point is reported as the range T₁ – T₂. For a pure compound, this range should be narrow. Repeat the determination at least twice with fresh samples to ensure consistency.
Caption: Workflow for Melting Point Determination.
Protocol 2: Equilibrium Solubility Determination via Shake-Flask Method
Causality: Solubility is a critical parameter that influences a drug's bioavailability. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It relies on allowing an excess of the solid compound to equilibrate with a solvent over time to form a saturated solution, the concentration of which is then measured.
Methodology:
Solvent Preparation: Prepare aqueous buffers at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8) to construct a pH-solubility profile.
Sample Addition: Add an excess amount of 3-(aminosulfonyl)-2-thiophenecarboxylic acid to a known volume of each buffer in a sealed glass vial. The excess solid should be clearly visible to ensure saturation.
Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 37 ± 1 °C for physiological relevance). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required should be established in preliminary studies by sampling at various time points until the concentration plateaus.
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.
Quantification:
Dilute the filtered supernatant with a suitable mobile phase.
Quantify the concentration of the dissolved compound using a validated analytical method, such as Ultra-Performance Liquid Chromatography with UV detection (UPLC-UV) or Mass Spectrometry (UPLC-MS).
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
Reporting: Report the solubility in units of mg/mL or µg/mL at each specific pH and temperature.
Caption: Protocol for Equilibrium Solubility Measurement.
Protocol 3: pKa Determination via Potentiometric Titration
Causality: The pKa value defines the pH at which a functional group is 50% ionized and 50% neutral. This property is paramount as it dictates a molecule's charge state, which in turn affects its solubility, permeability, and interaction with biological targets. Potentiometric titration measures the change in pH of a solution as a titrant of known concentration is added, allowing for the precise determination of the pKa at the half-equivalence point.
Methodology:
System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa values.
Sample Preparation: Accurately weigh and dissolve a known amount of 3-(aminosulfonyl)-2-thiophenecarboxylic acid in a suitable solvent (e.g., water with a small amount of co-solvent like methanol if needed to aid initial dissolution).
Initial Titration: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode and a magnetic stir bar.
Titration Process:
To determine the carboxylic acid pKa, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH value and the volume of titrant added.
Continue the titration well past the equivalence point.
Data Analysis:
Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.
The pKa is the pH value at the half-equivalence point (i.e., at half the volume of titrant required to reach the equivalence point).
Second pKa: For the sulfonamide proton, a back-titration or titration starting at a high pH with a strong acid (e.g., 0.1 M HCl) may be required. The same principles of data analysis apply.
Reporting: Report the determined pKa values, specifying the temperature and any co-solvents used. Perform at least three replicate titrations to ensure precision.
Caption: Relationship between molecular structure, properties, and drug development.
Conclusion
3-(Aminosulfonyl)-2-thiophenecarboxylic acid is a molecule of significant scientific interest due to its structural motifs and potential therapeutic applications. While specific, publicly available experimental data on its core physicochemical properties are limited, this guide establishes the authoritative framework for their determination. The detailed protocols for measuring melting point, solubility, and pKa provide researchers with robust, self-validating methodologies essential for any drug development program. The predicted spectroscopic signatures serve as a benchmark for structural confirmation and purity assessment. A thorough characterization, guided by the principles and protocols outlined herein, is the critical first step in unlocking the full potential of this promising compound in medicinal chemistry and beyond.
References
ChemSynthesis. (2025). 3-sulfanyl-2-thiophenecarboxylic acid. ChemSynthesis. Available at: [Link]
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PubChem. (n.d.). 2-Thiophenecarboxylic acid, 3-(((2-Methoxy-2-Oxoethyl)Amino)Sulfonyl)-, Methyl Ester. National Center for Biotechnology Information. Available at: [Link]
PubChem. (n.d.). 3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic Acid Methyl Ester (Technical Grade). National Center for Biotechnology Information. Available at: [Link]
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Unlocking Synergy: A Deep Dive into the Thiophene Ring and Carboxylic Acid Group Interaction
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The confluence of the thiophene ring and the carboxylic acid group creates a molecular architecture of profound signifi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of the thiophene ring and the carboxylic acid group creates a molecular architecture of profound significance in both medicinal chemistry and materials science. Thiophene, an electron-rich aromatic heterocycle, offers a versatile scaffold that is both structurally robust and electronically tunable.[1] When paired with the carboxylic acid, a powerful hydrogen-bonding and ionizable moiety, the resulting combination gives rise to unique physicochemical properties. These properties are critical for drug-receptor binding, molecular self-assembly, and the fabrication of advanced organic materials.[2][3] This guide provides a comprehensive exploration of the fundamental principles governing the interactions between these two functional groups. We will dissect their electronic and steric interplay, delve into the conformational landscapes they create, and examine their strategic application in the development of pharmaceuticals and functional materials. Through a synthesis of theoretical principles, experimental data, and practical protocols, this document aims to equip researchers with the expert insights needed to harness the full potential of thiophene-carboxylic acid systems.
The Constituent Moieties: A Tale of Two Personalities
To appreciate the synergy, we must first understand the individual components. The properties of the thiophene ring and the carboxylic acid group are distinct, yet complementary, setting the stage for a rich and complex interplay.
The Thiophene Ring: An Electron-Rich Aromatic Scaffold
Thiophene (C₄H₄S) is a five-membered heterocyclic compound that is considered aromatic due to the participation of one of the sulfur atom's lone pairs in the π-electron system.[4] This aromaticity confers significant stability. Its key characteristics include:
Electronic Nature: The sulfur atom makes the thiophene ring more electron-rich than benzene, which enhances its reactivity towards electrophilic substitution.[4] The sulfur can also participate in various non-covalent interactions.
Bioisosterism: The thiophene ring is a well-established bioisostere of the phenyl ring.[5] This allows medicinal chemists to substitute benzene rings in known drugs with thiophene to modulate lipophilicity, improve metabolic profiles, and alter receptor binding affinities without drastic changes to molecular size.[5]
Non-Covalent Interactions: The thiophene scaffold is a versatile participant in non-covalent interactions that dictate supramolecular chemistry and drug-target recognition. These include:
π-π Stacking: Similar to benzene, the aromatic face of thiophene can stack with other π-systems.[6]
CH-π Interactions: The C-H bonds of the ring can interact with other aromatic systems.[7]
Chalcogen Bonding: The sulfur atom can act as a Lewis acid, forming non-covalent bonds with electron donors.[6]
Hydrogen Bonding: The sulfur atom can act as a weak hydrogen bond acceptor.[8]
The Carboxylic Acid Group: A Locus of Interaction
The carboxylic acid (-COOH) is one of the most important functional groups in organic and medicinal chemistry. Its prominence stems from its unique ability to engage in multiple, powerful intermolecular interactions.
Acidity and Ionization: Carboxylic acids are acidic and can donate a proton to form a highly stabilized carboxylate anion. This ionization is crucial for aqueous solubility and for forming strong ionic bonds with positively charged residues (e.g., lysine, arginine) in biological receptors.[9]
Hydrogen Bonding: The group is an exceptional hydrogen bond participant, capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl oxygen).[10] This dual nature often leads to the formation of stable dimeric structures in the solid state and in non-polar solvents.[11]
Conformational Preference: The planar carboxylic acid group typically exists in two main conformations: syn and anti, referring to the torsion angle of the O=C-O-H bond. The syn conformation is generally more stable due to a favorable intramolecular interaction, but the energy barrier to rotation is relatively small, and the anti conformer can be populated, particularly when stabilized by intermolecular interactions.[12][13]
The Core Interaction: Conformational Control and Electronic Modulation
When a carboxylic acid is directly attached to a thiophene ring, particularly at the 2-position, a dominant intramolecular interaction often emerges that dictates the molecule's preferred shape and electronic character.
Intramolecular Hydrogen Bonding: A Defining Feature
The proximity of the acidic proton of the carboxyl group to the sulfur atom of the thiophene ring allows for the formation of an intramolecular hydrogen bond (O-H···S). This interaction has been studied using both spectroscopic and computational methods.[11]
Conformational Locking: This hydrogen bond significantly stabilizes a specific planar conformation, restricting the free rotation of the carboxylic acid group. This pre-organization can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor.
Electronic Consequences: The donation of electron density from the sulfur to the hydrogen atom can subtly alter the electronic properties of both the ring and the acid group, influencing acidity and reactivity.
Below is a diagram illustrating the key intramolecular and potential intermolecular interactions in a model compound like thiophene-2-carboxylic acid.
Caption: Key non-covalent interactions in thiophene-carboxylic acid systems.
Ramifications in Drug Design and Medicinal Chemistry
The thiophene-carboxylic acid motif is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[14] Its utility stems from the carboxylic acid's ability to anchor the molecule to a biological target, while the thiophene ring serves to position the molecule correctly and fine-tune its pharmacological properties.
A Staple in Anti-Inflammatory Drugs
A significant number of non-steroidal anti-inflammatory drugs (NSAIDs) feature this scaffold. Drugs like Tiaprofenic acid and Suprofen act by inhibiting cyclooxygenase (COX) enzymes.[15][16]
Causality in Action: The negatively charged carboxylate group forms a critical ionic bond with a positively charged arginine residue in the active site of COX enzymes. This electrostatic interaction is the primary anchor for binding. The thiophene ring then occupies a hydrophobic pocket within the enzyme, contributing to binding affinity and selectivity. The planarity enforced by the intramolecular interactions helps to optimally position the molecule within this pocket.
Structure-Activity Relationship (SAR) Insights
The SAR for this class of compounds is well-defined, providing a clear roadmap for optimization.
Expert Interpretation: The data clearly shows that while the thiophene-carboxylic acid core is essential for the primary binding event (the carboxylate-arginine interaction), potency is driven by substitutions on the thiophene ring. These substituents engage with secondary binding pockets, and their size, shape, and electronics must be carefully tuned to maximize affinity and selectivity for the target enzyme.
Applications in Advanced Materials
Beyond medicine, the unique electronic properties of the thiophene ring make it a cornerstone of organic electronics.[18] The addition of a carboxylic acid group provides a powerful tool for modulating solubility, directing self-assembly, and interfacing with other materials.
Functional Polymers: Thiophene-based conductive polymers can be functionalized with carboxylic acid groups. These groups can be used to:
Improve Processability: The polar carboxylic acid group can enhance solubility in certain solvents, making it easier to cast thin films for devices like organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).[3]
Enable Sensing: The acidity of the carboxyl group can be exploited for sensor applications. Changes in pH can alter the protonation state, which in turn affects the electronic properties of the polymer backbone, leading to a detectable optical or electrical signal.
Interface with Surfaces: The carboxylic acid can act as an anchor to bind the polymer to metal oxide surfaces, which is critical for applications in dye-sensitized solar cells and other photovoltaic devices.[19]
Synthetic Strategies and Methodologies
The reliable synthesis of thiophenecarboxylic acids is crucial for their application. Several robust methods have been developed.
Common Synthetic Pathways
Oxidation of Precursors: A straightforward and common method involves the oxidation of 2-acetylthiophene or thiophene-2-carboxaldehyde.[17][20]
Carbonation of Organometallics: Thiophene can be deprotonated using a strong base like n-butyllithium, followed by quenching with carbon dioxide (dry ice) to form the carboxylic acid.[21]
Catalytic Methods: Newer methods involve transition-metal-catalyzed reactions to introduce the carboxyl group.[22]
Detailed Experimental Protocol: Oxidation of 2-Acetylthiophene
This protocol provides a self-validating system for the synthesis of thiophene-2-carboxylic acid, a common building block.
Objective: To synthesize thiophene-2-carboxylic acid via sodium hypobromite oxidation of 2-acetylthiophene (the haloform reaction).
Workflow Diagram:
Caption: Experimental workflow for the synthesis of thiophene-2-carboxylic acid.
Step-by-Step Methodology:
Reagent Preparation: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve sodium hydroxide in water. Slowly add bromine while stirring vigorously, keeping the temperature below 10°C to form a solution of sodium hypobromite. Causality: This exothermic reaction generates the oxidizing agent in situ. Low temperature is critical to prevent disproportionation of the hypobromite.
Substrate Addition: To the cold hypobromite solution, add 2-acetylthiophene dropwise or in small portions, ensuring the temperature remains controlled.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The reaction is typically monitored by TLC until the starting material is consumed.
Workup - Quenching: Cool the mixture in an ice bath and add a saturated solution of sodium bisulfite dropwise until the orange color of excess bromine/hypobromite is discharged. Trustworthiness: This step ensures no reactive oxidants remain, making the subsequent acidification step safer and preventing unwanted side reactions.
Workup - Acidification: While keeping the solution cool, slowly add concentrated hydrochloric acid until the pH of the solution is approximately 2. A precipitate of thiophene-2-carboxylic acid will form. Causality: The product exists as the soluble sodium carboxylate salt in the basic solution. Acidification protonates it, causing it to precipitate due to its lower water solubility.
Isolation and Purification: Collect the crude product by vacuum filtration and wash the filter cake with cold water. Purify the solid by recrystallization from hot water to yield white crystals.
Validation: Confirm the identity and purity of the product by measuring its melting point (literature: 125–127 °C) and by spectroscopic analysis (FT-IR, ¹H NMR, ¹³C NMR).[20] The FT-IR spectrum should show a characteristic broad O-H stretch (~3000 cm⁻¹) and a strong C=O stretch (~1680 cm⁻¹).
Analytical and Computational Characterization
A multi-faceted approach combining experimental and theoretical methods is required to fully understand the nuances of thiophene-carboxylic acid interactions.
Spectroscopic Analysis
FT-IR Spectroscopy: As mentioned, infrared spectroscopy is highly sensitive to hydrogen bonding. The formation of an intramolecular O-H···S bond or intermolecular O-H···O dimers leads to a characteristic broadening and red-shifting (shift to lower wavenumber) of the O-H and C=O stretching vibrations compared to a theoretical non-hydrogen-bonded monomer.[11][23]
NMR Spectroscopy: The chemical shift of the carboxylic acid proton in ¹H NMR is highly diagnostic. Intramolecular hydrogen bonding typically deshields the proton, causing it to appear at a higher chemical shift (further downfield).
Computational Chemistry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable tools for probing these systems at the molecular level.[24][25]
Conformational Analysis: Potential energy surface (PES) scans can be performed by systematically rotating the C-C bond between the thiophene ring and the carboxyl group to identify the most stable conformers and quantify the energy difference between them.[11]
Electronic Properties: DFT calculations can provide valuable data on the electronic structure, such as:
HOMO/LUMO Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help predict the reactivity and electronic properties of the molecule.[25]
Molecular Electrostatic Potential (MEP): MEP maps visually represent the charge distribution, highlighting the electron-rich (negative potential, e.g., carbonyl oxygen, sulfur) and electron-poor (positive potential, e.g., acidic proton) regions of the molecule, which are key sites for intermolecular interactions.
Non-Covalent Interaction (NCI) Analysis: Advanced computational methods like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and characterize weak interactions, such as the intramolecular O-H···S hydrogen bond, providing quantitative data on their strength and nature.[11][26]
Conclusion and Future Outlook
The interaction between the thiophene ring and the carboxylic acid group is a classic example of how the thoughtful combination of functional groups can lead to emergent properties that are greater than the sum of their parts. The intramolecular hydrogen bond provides conformational rigidity, a feature highly sought after in rational drug design, while the interplay of aromaticity and acidity creates a tunable platform for advanced materials.
Future research will likely focus on leveraging these fundamental interactions in more complex systems. This includes the design of novel thiophene-based drugs with improved selectivity and pharmacokinetic profiles, the development of "smart" materials that respond to external stimuli via the modulation of these interactions, and the creation of more efficient catalysts and organic electronic devices. A continued partnership between synthetic chemistry, spectroscopy, and computational modeling will be essential to unlock the next generation of innovations built upon this versatile and powerful chemical motif.
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An In-depth Technical Guide to the Initial Investigation of the Antimicrobial Properties of Thiophene Derivatives
Foreword: The Imperative for Novel Antimicrobial Agents The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating an urgent and innovative approach to the disco...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating an urgent and innovative approach to the discovery of new therapeutic agents.[1][2][3] Thiophene, a five-membered heterocyclic compound containing a sulfur atom, and its derivatives have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, including antibacterial and antifungal properties.[4][5][6] The structural versatility of the thiophene ring allows for extensive chemical modifications, enabling the fine-tuning of its physicochemical and pharmacological properties to enhance antimicrobial potency and selectivity.[5][7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals embarking on the initial investigation of novel thiophene derivatives as potential antimicrobial agents. It is structured to provide not just protocols, but the underlying scientific rationale, ensuring a robust and logically sound investigational workflow.
Section 1: Foundational Concepts in Thiophene-Based Antimicrobial Discovery
The Thiophene Scaffold: A Privileged Structure in Medicinal Chemistry
The thiophene ring is considered a "privileged structure" in drug discovery, appearing in numerous approved drugs and biologically active compounds.[6][8] Its bioisosteric relationship with the benzene ring allows it to mimic phenyl groups in interactions with biological targets while offering distinct electronic and lipophilic properties.[6] The sulfur atom in the thiophene ring can engage in unique interactions, such as hydrogen bonding and metal coordination, which can be exploited in the design of potent enzyme inhibitors or receptor modulators.[9]
Postulated Mechanisms of Antimicrobial Action
While the precise mechanism of action can vary significantly with the substitution pattern, several general mechanisms have been proposed for thiophene derivatives:
Inhibition of Essential Enzymes: Many thiophene derivatives have been shown to inhibit crucial bacterial enzymes. For instance, some derivatives act as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes vital for DNA replication and repair.[10] Others have been found to target dihydrofolate reductase (DHFR) or histidine kinases, disrupting essential metabolic and signaling pathways.[3][11]
Disruption of Cell Division: Certain thiophenyl-pyrimidine derivatives have been identified as inhibitors of the FtsZ protein, a key component of the bacterial cell division machinery.[1] Inhibition of FtsZ polymerization leads to filamentation and eventual lysis of the bacterial cell.
Membrane Permeabilization: Some thiophene compounds have been demonstrated to increase the permeability of the bacterial cell membrane, leading to the leakage of intracellular components and cell death.[7][12]
Inhibition of Biofilm Formation: Bacterial biofilms contribute significantly to chronic infections and antibiotic resistance. Thiophene derivatives have shown promise in inhibiting biofilm formation, a crucial virulence factor for many pathogenic bacteria.[2]
The Critical Role of Structure-Activity Relationship (SAR) Studies
The antimicrobial potency of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring.[5][8][13] A systematic investigation of the Structure-Activity Relationship (SAR) is paramount in the early stages of discovery to identify key structural motifs responsible for activity and to guide the synthesis of more potent and selective analogs. For example, the introduction of electron-withdrawing or electron-donating groups, halogens, or additional heterocyclic rings can dramatically influence the antimicrobial spectrum and potency.[8]
Section 2: A Validated Workflow for Preliminary Antimicrobial Evaluation
A robust and reproducible screening cascade is essential for the efficient evaluation of novel compounds. The following workflow is designed to progress from broad qualitative screening to more precise quantitative assessments, ensuring that resources are focused on the most promising candidates.
Caption: A logical diagram illustrating a hypothetical Structure-Activity Relationship (SAR) study.
Conclusion and Future Directions
The initial investigation into the antimicrobial properties of novel thiophene derivatives is a multi-faceted process that requires a systematic and scientifically rigorous approach. By following the workflow outlined in this guide—from qualitative screening and quantitative MIC determination to preliminary safety assessments—researchers can efficiently identify promising lead compounds. The true power of this process lies not just in executing the protocols, but in understanding the rationale behind each step, allowing for intelligent experimental design and data-driven decision-making. Promising candidates identified through this initial cascade can then be advanced to more complex studies, including time-kill kinetics, mechanism of action elucidation, and in vivo efficacy models, ultimately contributing to the vital pipeline of new antimicrobial agents.
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A Strategic Approach to Investigating the Anticancer Potential of 3-(Aminosulfonyl)thiophene-2-carboxylic acid: An In-depth Technical Guide
Introduction: The Rationale for Investigating a Novel Thiophene Derivative In the landscape of oncology drug discovery, the pursuit of novel chemical scaffolds that offer improved efficacy and selectivity remains a param...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rationale for Investigating a Novel Thiophene Derivative
In the landscape of oncology drug discovery, the pursuit of novel chemical scaffolds that offer improved efficacy and selectivity remains a paramount objective. Heterocyclic compounds, particularly those containing a thiophene ring, have garnered significant attention for their diverse biological activities, including promising anticancer properties.[1][2][3] Thiophene derivatives have been reported to engage a variety of cancer-specific protein targets, thereby inhibiting critical signaling pathways involved in tumor progression.[4] The molecule at the center of this guide, 3-(Aminosulfonyl)thiophene-2-carboxylic acid, presents a compelling case for investigation. It integrates three key pharmacophores: a thiophene core, a carboxylic acid group, and an aminosulfonyl (sulfonamide) moiety.
The sulfonamide group is a well-established pharmacophore in a range of therapeutics, including several anticancer agents.[5] Sulfonamides are known to act through various mechanisms, such as the inhibition of carbonic anhydrases, which are crucial for pH regulation in the tumor microenvironment, disruption of pivotal signaling pathways as tyrosine kinase inhibitors, and induction of cell cycle arrest.[6][7] The strategic placement of both a carboxylic acid and a sulfonamide group on a thiophene ring suggests the potential for multifaceted interactions with biological targets, making 3-(Aminosulfonyl)thiophene-2-carboxylic acid a candidate worthy of rigorous preclinical evaluation.
This technical guide provides a comprehensive, step-by-step framework for the preliminary anticancer research on 3-(Aminosulfonyl)thiophene-2-carboxylic acid. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific reasoning to empower informed experimental design and data interpretation.
Physicochemical Characterization and Synthesis
A thorough understanding of the physicochemical properties of 3-(Aminosulfonyl)thiophene-2-carboxylic acid is the foundational step for all subsequent biological studies.
Table 1: Physicochemical Properties of 3-(Aminosulfonyl)thiophene-2-carboxylic acid
Note: Experimental verification of solubility in various buffers and cell culture media is a critical preliminary step.
The synthesis of thiophene-2-carboxylic acid derivatives can be achieved through various established chemical routes.[9] For the specific synthesis of 3-(Aminosulfonyl)thiophene-2-carboxylic acid, a common pathway involves the chlorosulfonylation of a thiophene-2-carboxylic acid ester, followed by amination.[10] Ensuring a high degree of purity of the synthesized compound is paramount for the reliability of biological data.
A Phased Approach to In Vitro Anticancer Evaluation
A systematic, multi-tiered in vitro screening process is essential to ascertain the anticancer potential of 3-(Aminosulfonyl)thiophene-2-carboxylic acid. This process begins with broad cytotoxicity screening and progressively delves into more specific mechanistic studies.
Phase 1: Initial Cytotoxicity Screening
The primary objective of this phase is to determine if the compound exhibits cytotoxic or cytostatic effects against a panel of cancer cell lines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]
Cell Line Selection: A diverse panel of human cancer cell lines should be selected to represent various tumor types (e.g., breast, colon, lung, leukemia). It is also crucial to include a non-cancerous cell line (e.g., normal fibroblasts) to assess selectivity.
Cell Plating: Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[12][13]
Compound Treatment: Prepare a series of dilutions of 3-(Aminosulfonyl)thiophene-2-carboxylic acid in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).
Incubation: Incubate the plates for a standard period, typically 48 to 72 hours, in a humidified incubator at 37°C with 5% CO2.[13]
MTT Addition and Incubation: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[12]
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[12]
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
The results of the MTT assay should be summarized in a table for clear comparison of the compound's activity across different cell lines.
Table 2: Hypothetical IC50 Values of 3-(Aminosulfonyl)thiophene-2-carboxylic acid
Cell Line
Tumor Type
IC50 (µM)
MCF-7
Breast Cancer
25.5
HCT-116
Colon Cancer
15.2
A549
Lung Cancer
32.8
K562
Leukemia
18.9
BJ
Normal Fibroblast
>100
Phase 2: Mechanistic Elucidation - Apoptosis and Cell Cycle Analysis
If the initial screening reveals significant and selective cytotoxicity, the next logical step is to investigate the underlying mechanism of cell death. Two common mechanisms for anticancer drugs are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.
Experimental Workflow for Mechanistic Studies
Caption: A streamlined workflow for the in vitro evaluation of a novel anticancer compound.
Experimental Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]
Cell Treatment: Treat the selected cancer cell line(s) with 3-(Aminosulfonyl)thiophene-2-carboxylic acid at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[16][17]
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.
Fixation: Fix the harvested cells in cold 70% ethanol to permeabilize the cell membranes.[18]
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[18]
Incubation: Incubate the cells in the dark.
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases.
Data Presentation
The quantitative data from flow cytometry should be presented in a clear, tabular format.
Table 3: Hypothetical Effects of 3-(Aminosulfonyl)thiophene-2-carboxylic acid on Apoptosis and Cell Cycle in HCT-116 Cells
Treatment
% Early Apoptosis
% Late Apoptosis
% G0/G1 Phase
% S Phase
% G2/M Phase
Vehicle Control
2.1
1.5
55.3
30.1
14.6
Compound (IC50)
18.7
12.4
25.8
15.2
59.0
Hypothesized Mechanism of Action: Carbonic Anhydrase Inhibition
The presence of the sulfonamide moiety in 3-(Aminosulfonyl)thiophene-2-carboxylic acid strongly suggests that it may act as a carbonic anhydrase (CA) inhibitor.[5][6][7] CAs, particularly the tumor-associated isoforms CA IX and CA XII, are overexpressed in many hypoxic tumors and play a critical role in maintaining the acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[19][20] Inhibiting these enzymes can disrupt pH regulation and suppress tumor progression.[21]
Proposed Signaling Pathway
Caption: Hypothesized inhibition of the CA IX pathway by the test compound.
Advancing to In Vivo Studies
Positive and compelling in vitro data would provide a strong rationale for progressing to in vivo studies to evaluate the compound's efficacy and safety in a more complex biological system.
Xenograft Tumor Models
Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard and valuable tool in preclinical anticancer drug development.[22][23][24]
Experimental Protocol: Subcutaneous Xenograft Model
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
Cell Implantation: Subcutaneously inject a suspension of the selected cancer cells (e.g., HCT-116) into the flank of each mouse.[22]
Tumor Growth and Grouping: Monitor the mice for tumor growth. Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
Compound Administration: Administer 3-(Aminosulfonyl)thiophene-2-carboxylic acid to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
Monitoring: Regularly measure tumor volume and body weight of the mice.
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Conclusion and Future Directions
This guide outlines a logical and robust preclinical research plan to evaluate the anticancer potential of 3-(Aminosulfonyl)thiophene-2-carboxylic acid. The proposed workflow, from initial cytotoxicity screening to mechanistic studies and in vivo validation, is designed to generate comprehensive and reliable data. Positive outcomes from this research program could establish this novel thiophene derivative as a promising lead compound for further development as a next-generation anticancer therapeutic. Future work could also explore its potential in combination therapies with existing anticancer drugs.[21]
References
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022-12-17). MDPI. [Link]
Synthesis of 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester. PrepChem.com. [Link]
Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (2024-05-10). PubMed. [Link]
New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. [Link]
Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019-05-22). ACS Omega. [Link]
A Review on Anticancer Activities of Thiophene and Its Analogs. (2021-09-01). ResearchGate. [Link]
Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides. PMC - NIH. [Link]
Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. eScholarship.org. [Link]
Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1 H -indole-carboxylic acids derivatives. ResearchGate. [Link]
Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. (2022-09-29). MDPI. [Link]
Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. NIH. [Link]
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC - PubMed Central. [Link]
In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005-03-01). PubMed. [Link]
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment. PMC. [Link]
Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. MDPI. [Link]
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021-07-02). ACS Omega. [Link]
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. [Link]
A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. (2024-06-25). MDPI. [Link]
MTT Assay Protocol for Cell Viability and Proliferation. Bitesize Bio. [Link]
Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019-01-06). MDPI. [Link]
Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS One. [Link]
Preparation method of 2-thiophenecarboxylic acid.
(PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. [Link]
Cell Cycle Analysis. University of Wisconsin-Madison. [Link]
Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro. PNAS. [Link]
Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. (2023-09-01). ACS Omega. [Link]
Carbonic Anhydrase Inhibitors: As A Anticancer Agent. Scientific Literature. [Link]
Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]
100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. [Link]
MTT Cell Assay Protocol. University of Texas Health Science Center at San Antonio. [Link]
In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. (2022-01-05). PMC - NIH. [Link]
Annexin V PI Staining Guide for Apoptosis Detection. (2024-11-12). Boster Bio. [Link]
Cell Cycle Analysis By Flow Cytometry. (2023-01-17). YouTube. [Link]
Sulfonamides and sulfonylated derivatives as anticancer agents. Utrecht University. [Link]
Thiophene-based derivatives as anticancer agents: An overview on decade's work. PubMed. [Link]
Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers. [Link]
Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. [Link]
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]
Carbonic anhydrase inhibitors as emerging agents for the treatment and imaging of hypoxic tumors. PubMed. [Link]
Role of the Aminosulfonyl Group in Biological Interactions: A Technical Guide
Executive Summary The aminosulfonyl group ( ), commonly referred to as the sulfonamide moiety, is a cornerstone pharmacophore in medicinal chemistry. Historically significant as the first broad-spectrum antibacterial cla...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The aminosulfonyl group (
), commonly referred to as the sulfonamide moiety, is a cornerstone pharmacophore in medicinal chemistry. Historically significant as the first broad-spectrum antibacterial class, its utility has expanded into diuretics, anticonvulsants, and anti-inflammatory agents. This guide analyzes the physicochemical properties, binding mechanisms, and metabolic fate of the aminosulfonyl group, providing researchers with actionable insights for rational drug design.
Physicochemical Architecture
The aminosulfonyl group is a rigid, polar functionality that serves as a bioisostere for the carboxylic acid and amide groups. Its tetrahedral geometry around the sulfur atom creates a unique spatial arrangement of hydrogen bond donors and acceptors.
Electronic and Geometric Properties[1]
Geometry: The sulfur atom adopts a distorted tetrahedral geometry.[1][2] The
bond angle is typically , while the angle is .
Bond Lengths: The
bond () is shorter than a standard single bond, indicating partial double-bond character due to back-bonding, though recent XAS studies suggest this is dominated by electrostatic effects rather than pure -bonding.
Acidity (pKa): The
proton is weakly acidic. In unsubstituted sulfonamides (), the pKa is . However, N-substitution with electron-withdrawing heteroaromatic rings significantly lowers the pKa to physiological range (), enabling ionization at blood pH.
Data Presentation: pKa Modulation in Sulfonamides
The following table demonstrates how structural modification alters the acidity of the aminosulfonyl group, directly impacting solubility and protein binding.
Compound
Structure ()
Substituent
pKa (approx)
Ionization at pH 7.4
Sulfanilamide
10.6
Neutral (< 0.1% ionized)
Sulfadiazine
Pyrimidin-2-yl
6.4
~90% Anionic
Sulfamethoxazole
5-Methylisoxazol-3-yl
5.7
>98% Anionic
Sulfisoxazole
3,4-Dimethylisoxazol-5-yl
5.0
~100% Anionic
Implication: Lowering the pKa increases aqueous solubility and mimics the carboxylate anion (
), facilitating interactions with cationic protein residues (e.g., Arginine, Histidine) or metal cofactors.
Molecular Interactions & Binding Mechanisms[4]
The biological activity of the aminosulfonyl group is driven by two primary modes: Metal Coordination and Transition State Mimicry .
Zinc Coordination (Carbonic Anhydrase Inhibition)
The classic example of sulfonamide binding is Carbonic Anhydrase (CA).[3][4][5] The ionized sulfonamide nitrogen (
) acts as a monodentate ligand, coordinating directly to the catalytic Zinc(II) ion, displacing the zinc-bound water/hydroxide ion required for catalysis.
Key Mechanistic Features:
Zn(II) Coordination: The sulfonamide nitrogen binds Zn(II) in a distorted tetrahedral geometry.
H-Bond Network: The sulfonamide oxygen and NH form a hydrogen bond network with the hydroxyl group of Thr199 and the backbone of Glu106 .
Hydrophobic Interactions: The aromatic tail (
) interacts with the hydrophobic wall of the active site (Val121, Leu198).
Visualization: Carbonic Anhydrase Binding Mode
Caption: Schematic of sulfonamide anion coordinating to Zn(II) in the Carbonic Anhydrase active site.[1][6][7]
Bioisosterism with Carboxylic Acids
In dihydropteroate synthase (DHPS) inhibition, the
Steric Similarity: The distance between the two oxygen atoms in the sulfonyl group (
) is comparable to the carboxylate oxygens.
Electronic Mimicry: At physiological pH, N-heterocyclic sulfonamides are ionized, presenting a negative charge distribution similar to the carboxylate of PABA, allowing competitive inhibition.
Pharmacokinetics & Toxicity Profiles
The metabolic stability of the sulfonamide bond is a double-edged sword. While it resists hydrolysis (unlike amides), the aromatic amine often attached to it undergoes specific metabolic transformations leading to toxicity.
Metabolic Activation Pathways
The primary route of elimination is N4-acetylation (detoxification). However, a minor pathway via CYP2C9 leads to bioactivation, causing hypersensitivity reactions (e.g., Stevens-Johnson Syndrome).
N-Acetylation: Catalyzed by NAT2. Slow acetylators accumulate the parent drug.
CYP Oxidation: The aromatic amine is oxidized to a Hydroxylamine (
).
Auto-oxidation: Hydroxylamine oxidizes to a Nitroso species (
).
Haptenization: The electrophilic Nitroso group binds covalently to cysteine residues on cellular proteins, triggering an immune response.
Sulfonylation: Add a sulfonyl source (e.g., DABCO-bis(sulfur dioxide)) and an electrophilic halide source (e.g., N-chlorosuccinimide).
Reaction: Irradiate with Blue LED (450 nm) or heat to 50°C for 12 hours. The reaction proceeds via a radical mechanism where the carboxyl group is replaced by the sulfonyl radical.
Amination: Add the primary or secondary amine directly to the reaction mixture (one-pot).
Validation (TLC/LCMS): Monitor the disappearance of the carboxylic acid (
) and appearance of the sulfonamide ().
Purification: Extract with Ethyl Acetate, wash with brine, and purify via silica gel chromatography.
Preparation: Prepare recombinant hCA II enzyme (100 nM) in HEPES buffer (pH 7.4).
Probe: Use Dansylamide (DNSA) as the fluorescent probe. DNSA binds to the Zn(II) site and fluoresces highly; upon displacement by the test sulfonamide, fluorescence decreases.
Titration:
Incubate hCA II + DNSA (20 µM) for 10 mins.
Add test sulfonamide in increasing concentrations (
).
Measurement: Measure Fluorescence Resonance Energy Transfer (FRET) or direct fluorescence quenching (Ex: 280 nm, Em: 460 nm).
Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to the Cheng-Prusoff equation to derive
.
References
Supuran, C. T. (2021). "Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
DrugHunter. (2025). "Bioisosteres for Drug Hunters: Carboxylic Acids and Amides." Drug Hunter. Link
Sanli, N., et al. (2022). "Determination of pKa values of some sulfonamides by LC and LC-PDA methods." Journal of the Brazilian Chemical Society. Link
MacMillan Group. (2023). "One-Pot Synthesis of Sulfonamides from Unactivated Acids via Decarboxylative Halosulfonylation." Journal of the American Chemical Society. Link
Cribb, A. E., et al. (1996). "Time-course of toxicity of reactive sulfonamide metabolites." Journal of Pharmacology and Experimental Therapeutics. Link
Application Note & Protocol: A Validated Two-Step Synthesis of 3-(Aminosulfonyl)thiophene-2-carboxylic acid
Abstract This document provides a detailed, technically-grounded guide for the synthesis of 3-(aminosulfonyl)thiophene-2-carboxylic acid from 2-thiophenecarboxylic acid. This target molecule is a valuable heterocyclic bu...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a detailed, technically-grounded guide for the synthesis of 3-(aminosulfonyl)thiophene-2-carboxylic acid from 2-thiophenecarboxylic acid. This target molecule is a valuable heterocyclic building block in medicinal chemistry, recognized for its role in the development of various therapeutic agents.[1] The synthetic strategy detailed herein is a robust two-step process involving an initial chlorosulfonylation followed by a controlled amination. We will delve into the mechanistic rationale behind the reaction's regioselectivity, provide validated, step-by-step laboratory protocols, and offer expert insights into process optimization and troubleshooting. All procedures have been designed to be self-validating, with clear guidance on purification and characterization to ensure the highest degree of scientific integrity.
Strategic Overview & Mechanistic Rationale
The conversion of 2-thiophenecarboxylic acid to its 3-(aminosulfonyl) derivative is a classic example of electrophilic aromatic substitution on a substituted thiophene ring, followed by nucleophilic substitution at the resulting sulfonyl group.
The Core Challenge: Regioselectivity
The primary challenge in this synthesis is controlling the position of the incoming electrophile (the chlorosulfonyl group, +SO2Cl) on the thiophene ring. The 2-carboxylic acid group is an electron-withdrawing, deactivating group. In electrophilic aromatic substitution, such groups typically direct incoming electrophiles to the meta position. On a thiophene ring substituted at C2, the C4 and C5 positions are analogous to the meta and para positions of a benzene ring, respectively. The C3 position is analogous to the ortho position. While substitution at C5 is often kinetically favored in 2-substituted thiophenes, specific reaction conditions can favor substitution at the C3 or C4 positions.[2] The procedure outlined below leverages chlorosulfonic acid under controlled conditions to favor the formation of the desired 3-substituted isomer.
The overall synthetic pathway is visualized below:
Caption: Overall workflow for the synthesis.
Part I: Synthesis of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate
2.1. Experimental Principle
In this step, 2-thiophenecarboxylic acid is treated directly with an excess of chlorosulfonic acid. This powerful reagent serves two purposes: it acts as the electrophile source for the sulfonation and also converts the carboxylic acid into an acyl chloride intermediate. The subsequent addition of methanol performs an esterification, yielding the more stable methyl ester.[3][4] This esterification is advantageous as it protects the carboxylic acid from potential side reactions in the subsequent amination step and often simplifies purification.
2.2. Detailed Protocol
Safety First: Chlorosulfonic acid (ClSO3H) is extremely corrosive and reacts violently with water, releasing toxic HCl gas. This procedure MUST be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, is mandatory.
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber (to neutralize evolving HCl). Ensure all glassware is thoroughly dried.
Reagent Addition: Under a nitrogen or argon atmosphere, add 2-thiophenecarboxylic acid (see Table 1) to the flask. Cool the flask to 0°C using an ice-water bath.
Chlorosulfonation: Slowly add chlorosulfonic acid (ClSO3H) dropwise via the dropping funnel over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10°C.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Quenching: Cool the reaction mixture back to 0°C. Very carefully and slowly, add crushed ice to the reaction mixture to quench the excess chlorosulfonic acid. This step is highly exothermic and will generate significant amounts of HCl gas. Perform this step with extreme caution.
Esterification: Once the quenching is complete, slowly add methanol to the mixture. The reaction is then heated to reflux for 3 hours to ensure complete esterification.[4]
Work-up & Isolation: After cooling, pour the mixture into a separatory funnel containing cold water and ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent under reduced pressure. The resulting crude solid, methyl 3-(chlorosulfonyl)thiophene-2-carboxylate, can be purified by recrystallization from a suitable solvent like toluene or an isopropanol/hexane mixture.[3]
2.3. Reagent & Product Data
Compound
Formula
MW ( g/mol )
Moles
Equivalents
Amount
2-Thiophenecarboxylic acid
C₅H₄O₂S
128.15
0.1
1.0
12.82 g
Chlorosulfonic acid
ClSO₃H
116.52
0.5
5.0
58.26 g (33.5 mL)
Methanol
CH₃OH
32.04
Excess
-
~100 mL
Product (Intermediate)
C₆H₅ClO₄S₂
240.67
-
-
Yield dependent
Table 1: Reagents for Step 1. Product MW from PubChem.[5]
NMR Spectroscopy: 1H and 13C NMR should be used to confirm the substitution pattern and the presence of the methyl ester group.
Mass Spectrometry: To confirm the molecular weight of 240.67 g/mol .[5]
Part II: Synthesis of 3-(Aminosulfonyl)thiophene-2-carboxylic acid
3.1. Experimental Principle
This step involves a nucleophilic substitution reaction. The highly electrophilic sulfur atom of the sulfonyl chloride is attacked by the nucleophilic ammonia. This displaces the chloride ion, forming the stable sulfonamide group. A subsequent hydrolysis step may be required to convert the methyl ester back to the target carboxylic acid, although sometimes the amination conditions can facilitate this.
3.2. Detailed Protocol
Reaction Setup: In a sealed pressure vessel or a robust round-bottom flask equipped with a stirrer and condenser, dissolve the purified methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (see Table 2) in a suitable solvent like tetrahydrofuran (THF) or dioxane.
Amination: Cool the solution to 0°C and add an excess of concentrated aqueous ammonium hydroxide (28-30%).
Reaction: Seal the vessel and stir the reaction mixture at room temperature for 12-18 hours. The progress can be monitored by TLC until the starting sulfonyl chloride is consumed.
Work-up: After the reaction is complete, carefully vent the vessel in a fume hood. Acidify the reaction mixture to a pH of ~2-3 using concentrated hydrochloric acid (HCl). This will protonate the carboxylic acid (if hydrolyzed) and precipitate the product.
Isolation & Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water to remove any inorganic salts. The crude product can be purified by recrystallization from water or an ethanol/water mixture to yield pure 3-(aminosulfonyl)thiophene-2-carboxylic acid.
3.3. Reagent & Product Data
Compound
Formula
MW ( g/mol )
Moles
Equivalents
Amount
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate
C₆H₅ClO₄S₂
240.67
0.05
1.0
12.03 g
Ammonium Hydroxide (28%)
NH₄OH
35.05
~0.25
~5.0
~45 mL
Product (Final)
C₅H₅NO₄S₂
207.23
-
-
Yield dependent
Table 2: Reagents for Step 2. Product MW from Santa Cruz Biotechnology.[6]
3.4. Characterization of Final Product
Appearance: Off-white to white solid.
NMR Spectroscopy: Confirm the disappearance of the methyl ester signal and the appearance of sulfonamide N-H protons (which may be broad or exchangeable).
FT-IR Spectroscopy: Look for characteristic N-H stretching bands (~3300-3400 cm⁻¹) and S=O stretching bands (~1350 and 1160 cm⁻¹) of the sulfonamide group.
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental formula C₅H₅NO₄S₂.[6]
Troubleshooting & Expert Insights
Low Yield in Step 1: Poor yields are often due to incomplete reaction or side reactions like polysulfonation. Ensure the starting material is dry and the reaction is protected from atmospheric moisture. The dropwise addition at low temperature is critical to control the reaction's exothermicity.
Regioselectivity Issues: If significant amounts of the 5-sulfonyl isomer are formed, purification by column chromatography may be necessary. Altering the reaction solvent or temperature can sometimes influence the isomer ratio.
Incomplete Amination: The sulfonyl chloride is sterically hindered. Ensure a sufficient excess of ammonia and adequate reaction time. Gentle heating (e.g., 40-50°C) can sometimes accelerate the reaction, but this should be done cautiously in a sealed vessel.
Hydrolysis Difficulty: If the ester does not hydrolyze under the amination conditions, a separate saponification step (e.g., using LiOH or NaOH in a THF/water mixture) followed by acidification will be required after the sulfonamide is formed.
Conclusion
The synthesis of 3-(aminosulfonyl)thiophene-2-carboxylic acid from 2-thiophenecarboxylic acid is a reliable and scalable process when key parameters, particularly temperature and moisture control, are carefully managed. This two-step chlorosulfonation-amination sequence provides a direct route to a valuable synthetic intermediate for pharmaceutical research and development. The protocols and insights provided in this note serve as a comprehensive guide for researchers to successfully and safely perform this transformation.
References
NINGBO INNO PHARMCHEM CO.,LTD. Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: A Comprehensive Overview. [Link]
PrepChem. Synthesis of 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester. [Link]
ResearchGate. Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry | Request PDF. [Link]
Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]
Google Patents. CN1037511A - The preparation method of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid ester.
Google Patents. CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
Google Patents. CN1028101C - Process for preparation of 5-chloro-3-chlorosulphony 1-2-thiophenecarboxylic acid esters.
Application Notes and Protocols for the Derivatization of 3-(Aminosulfonyl)thiophene-2-carboxylic acid in Drug Discovery
Introduction: Unlocking the Therapeutic Potential of the Thiophene-Sulfonamide Scaffold The 3-(aminosulfonyl)thiophene-2-carboxylic acid core represents a privileged scaffold in medicinal chemistry. The inherent electron...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking the Therapeutic Potential of the Thiophene-Sulfonamide Scaffold
The 3-(aminosulfonyl)thiophene-2-carboxylic acid core represents a privileged scaffold in medicinal chemistry. The inherent electronic properties of the thiophene ring, combined with the hydrogen bonding capabilities of the sulfonamide and carboxylic acid moieties, provide a versatile platform for designing novel therapeutic agents. Thiophene derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Similarly, the sulfonamide functional group is a cornerstone of numerous clinically successful drugs.[2] The strategic derivatization of this bifunctional scaffold allows for the systematic exploration of chemical space to optimize pharmacokinetic and pharmacodynamic properties, making it a highly attractive starting point for drug discovery campaigns.
This comprehensive guide provides detailed protocols for the derivatization of 3-(aminosulfonyl)thiophene-2-carboxylic acid at its three key functional handles: the carboxylic acid, the sulfonamide, and the thiophene ring itself. The methodologies described herein are designed to be robust and adaptable, enabling researchers to generate diverse libraries of compounds for biological screening.
Strategic Derivatization Pathways
The derivatization of 3-(aminosulfonyl)thiophene-2-carboxylic acid can be systematically approached by targeting its three primary reactive sites. This allows for a modular and efficient exploration of structure-activity relationships (SAR).
Caption: Key derivatization strategies for 3-(aminosulfonyl)thiophene-2-carboxylic acid.
Part 1: Derivatization of the Carboxylic Acid Moiety
The carboxylic acid at the C2 position is a prime target for modification, most commonly through the formation of amides and esters. These modifications can significantly impact a compound's solubility, membrane permeability, and ability to interact with biological targets.
Amide Bond Formation: A Cornerstone of Medicinal Chemistry
Amide bond formation is one of the most fundamental and widely utilized reactions in drug discovery. The resulting amide derivatives often exhibit improved metabolic stability and can participate in crucial hydrogen bonding interactions within a target's active site.
Causality Behind Experimental Choices: The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary. This can be achieved through two primary strategies: conversion to a more reactive acyl chloride or in situ activation using a coupling agent. The choice of method depends on the stability of the starting materials and the desired reaction conditions.
This two-step protocol involves the initial conversion of the carboxylic acid to the corresponding acyl chloride, which is then reacted with an amine. This is a highly efficient method suitable for a wide range of amines.
Experimental Workflow:
Caption: Workflow for the synthesis of thiophene carboxamides via an acyl chloride intermediate.
Step-by-Step Methodology:
Acid Chloride Formation:
To a solution of 3-(aminosulfonyl)thiophene-2-carboxylic acid (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases. The reaction can be monitored by IR spectroscopy for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber.
Remove the solvent and excess reagent under reduced pressure to yield the crude 3-(aminosulfonyl)thiophene-2-carbonyl chloride, which is typically used immediately in the next step.
Amide Formation:
Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM.
In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) in the same solvent.
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted-3-(aminosulfonyl)thiophene-2-carboxamide.
This one-pot method avoids the isolation of the often-sensitive acyl chloride by using a coupling agent to activate the carboxylic acid in situ. This is a milder approach, suitable for more sensitive substrates.
Common Coupling Reagents and their Characteristics:
Coupling Reagent
Full Name
Byproduct
Solubility of Byproduct
Key Features
DCC
N,N'-Dicyclohexylcarbodiimide
Dicyclohexylurea (DCU)
Insoluble in most organic solvents
Inexpensive and effective; byproduct precipitation can simplify purification.
EDC
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
1-Ethyl-3-(3-dimethylaminopropyl)urea
Water-soluble
Byproduct is easily removed by aqueous workup; ideal for a wider range of solvents.
Highly efficient, even for sterically hindered substrates; often used in peptide synthesis.
Step-by-Step Methodology (using EDC as an example):
Dissolve 3-(aminosulfonyl)thiophene-2-carboxylic acid (1.0 eq), the desired amine (1.0-1.2 eq), and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq) in an anhydrous aprotic solvent like DMF or DCM.
Add EDC hydrochloride (1.2-1.5 eq) to the mixture.
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Esterification: Modulating Lipophilicity and Prodrug Potential
Esterification of the carboxylic acid can enhance lipophilicity, which may improve cell permeability and oral bioavailability. Esters can also serve as prodrugs, undergoing in vivo hydrolysis to release the active carboxylic acid.
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide (such as DCC) and a catalytic amount of DMAP.[5][6]
Application Notes & Protocols: 3-(Aminosulfonyl)thiophene-2-carboxylic acid as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Importance of the Thiophene Scaffold The thiophene ring is a privileged scaffold in medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to a wide array of t...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the Thiophene Scaffold
The thiophene ring is a privileged scaffold in medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to a wide array of therapeutic agents. Within this class of heterocycles, 3-(Aminosulfonyl)thiophene-2-carboxylic acid stands out as a particularly valuable building block. Its bifunctional nature, featuring a carboxylic acid and a sulfonamide group on adjacent positions of the thiophene core, offers synthetic chemists a versatile platform for generating molecular diversity. The sulfonamide moiety can act as a key pharmacophore, engaging in crucial hydrogen bonding interactions with biological targets, while the carboxylic acid provides a convenient handle for elaboration into amides, esters, and other functional groups. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this powerful synthetic intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application in synthesis.
Table 1: Physicochemical Properties of 3-(Aminosulfonyl)thiophene-2-carboxylic acid
Protons on the thiophene ring typically appear in the aromatic region. The acidic proton of the carboxylic acid will be a broad singlet, and the protons of the sulfonamide will also present as a singlet. Protons alpha to a carbonyl group generally resonate in the 2.0-3.0 ppm range.
¹³C NMR
The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 160-185 ppm region.
IR Spectroscopy
A strong carbonyl (C=O) stretch for the carboxylic acid will be prominent. N-H stretches from the sulfonamide will also be observable.
Core Synthetic Applications: A Gateway to Bioactive Molecules
The true utility of 3-(Aminosulfonyl)thiophene-2-carboxylic acid is demonstrated in its application as a precursor to a variety of pharmacologically active compounds. Its structure is particularly relevant to the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, a critical class of anti-inflammatory drugs.[2][3]
The Central Role in COX-2 Inhibitor Synthesis
Selective COX-2 inhibitors are a cornerstone in the management of pain and inflammation, offering a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[4] The sulfonamide group of 3-(Aminosulfonyl)thiophene-2-carboxylic acid is a key pharmacophore that can mimic the functionality present in commercial drugs like Celecoxib.[5] By utilizing the carboxylic acid handle for amide coupling reactions, novel analogues can be readily synthesized and evaluated for their inhibitory potential.[3][6]
Below is a generalized workflow for the synthesis of novel COX-2 inhibitors starting from 3-(Aminosulfonyl)thiophene-2-carboxylic acid.
Caption: Synthetic workflow for COX-2 inhibitors.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations involving 3-(Aminosulfonyl)thiophene-2-carboxylic acid. These are intended as a starting point and may require optimization based on the specific substrate and desired scale.
Protocol 1: General Procedure for Amide Coupling to Synthesize N-Aryl-3-(aminosulfonyl)thiophene-2-carboxamides
This protocol describes a standard method for the formation of an amide bond between 3-(Aminosulfonyl)thiophene-2-carboxylic acid and a representative aromatic amine using a common coupling reagent.[7][8]
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(Aminosulfonyl)thiophene-2-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
Add the aryl amine (1.1 eq) to the solution, followed by DIPEA (3.0 eq).
Cool the reaction mixture to 0 °C in an ice bath.
In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF and add this solution dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-aryl-3-(aminosulfonyl)thiophene-2-carboxamide.
Self-Validation:
TLC Analysis: The appearance of a new, less polar spot corresponding to the amide product and the disappearance of the starting carboxylic acid spot.
LC-MS Analysis: A peak corresponding to the mass of the expected product.
NMR Spectroscopy: Characterization of the purified product should show the disappearance of the carboxylic acid proton and the appearance of a new amide N-H proton, along with the expected signals for the aryl group.
Protocol 2: Fischer Esterification for the Synthesis of Alkyl 3-(Aminosulfonyl)thiophene-2-carboxylates
Fischer esterification is a classic and cost-effective method for converting carboxylic acids to esters using an excess of alcohol in the presence of a strong acid catalyst.[9][10][11]
Suspend 3-(Aminosulfonyl)thiophene-2-carboxylic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol) in a round-bottom flask equipped with a reflux condenser.
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the stirring suspension.
Heat the reaction mixture to reflux and maintain for 4-16 hours. The progress of the reaction can be monitored by TLC, observing the consumption of the starting material.
After cooling to room temperature, remove the excess alcohol under reduced pressure.
Dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution until gas evolution ceases, followed by a wash with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
The resulting crude ester can be purified by column chromatography or recrystallization if necessary.
Causality and Trustworthiness:
Excess Alcohol: Using the alcohol as the solvent drives the equilibrium towards the ester product, in accordance with Le Châtelier's principle.[12]
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[10]
Neutralization: The workup with NaHCO₃ is crucial to quench the acid catalyst and remove any unreacted carboxylic acid.
Caption: Fischer Esterification workflow.
Conclusion
3-(Aminosulfonyl)thiophene-2-carboxylic acid is a high-value, versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its strategically placed functional groups allow for the straightforward construction of diverse molecular architectures, most notably in the development of novel COX-2 inhibitors. The protocols outlined in this application note provide a robust foundation for chemists to leverage the synthetic potential of this important intermediate, paving the way for the discovery of new therapeutic agents.
References
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
ResearchGate. (2025, August 6). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
Abdellatif, K. R. A., Fadaly, W. A. A., Kamel, G. M., & Elshafeey, A. H. (2018). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 23(9), 2235.
Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. [Video]. YouTube. Retrieved from [Link]
Singh, P., & Kumar, A. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.
Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved from [Link]
El-Sayed, M. A. A., Abdelgawad, M. A., El-Adl, K., & El-Azab, A. S. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Advances, 13(35), 24467-24483.
Chemistry LibreTexts. (2021, March 5). 18.5: Decarboxylation of Carboxylic Acids. Retrieved from [Link]
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
Singh, P., & Kumar, A. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
El-Sayed, M. A. A., Abdelgawad, M. A., El-Adl, K., & El-Azab, A. S. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Advances, 13(35), 24467-24483.
Gouda, M. A., & Berghot, M. A. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 813-847.
Ahmed, E. R., Ghorab, M. M., Al-Said, M. S., & Nissan, Y. M. (2025). Synthesis and in silico studies of novel thiophene-celecoxib hybrid with excellent cardiotoxicity and nephrotoxicity safety profiles. European Journal of Medicinal Chemistry, 291, 118297.
ResearchGate. (n.d.). Synthesis of 3‐amino‐2‐thiophene carboxylate esters from alkynenitriles. Retrieved from [Link]
Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]
El-Subbagh, H. I., Al-Obaid, A. M., & Al-Rashood, K. A. (2001). Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. Bioorganic & Medicinal Chemistry Letters, 11(10), 1279-1283.
ResearchGate. (2025, August 6). Synthesis of Celecoxib and Structural Analogs- A Review. Retrieved from [Link]
BYJU'S. (2023, September 22). Esterification Reaction between Alcohol and Carboxylic Acid. [Video]. YouTube. Retrieved from [Link]
Stability issues of 3-(Aminosulfonyl)thiophene-2-carboxylic acid in solution
Technical Support Center: 3-(Aminosulfonyl)thiophene-2-carboxylic acid A Guide to Understanding and Managing Solution Stability Welcome to the technical support center for 3-(Aminosulfonyl)thiophene-2-carboxylic acid. Th...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 3-(Aminosulfonyl)thiophene-2-carboxylic acid
A Guide to Understanding and Managing Solution Stability
Welcome to the technical support center for 3-(Aminosulfonyl)thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with the foundational knowledge and practical tools to ensure the integrity of your experiments.
While specific, peer-reviewed stability studies on 3-(Aminosulfonyl)thiophene-2-carboxylic acid are not extensively available in public literature, we can infer its stability profile by examining its core functional groups: a thiophene-2-carboxylic acid and an aminosulfonyl (sulfonamide) moiety. This guide combines first-principle chemical knowledge with established best practices for analogous compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of 3-(Aminosulfonyl)thiophene-2-carboxylic acid that might influence its stability in solution?
A: The molecule has two key functional groups that are the most likely sites of degradation:
Thiophene-2-carboxylic acid: The thiophene ring, a sulfur-containing heterocycle, can be susceptible to oxidation. The carboxylic acid group may undergo decarboxylation under certain conditions, such as elevated temperature.
Aminosulfonyl (Sulfonamide) Group: The sulfur-nitrogen bond in the sulfonamide group can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.
Understanding these potential weak points is the first step in designing stable formulations and experimental conditions.
Q2: How is the stability of this compound likely affected by pH?
A: The pH of the solution is a critical factor.[1][2]
Acidic Conditions (pH < 4): Strong acidic conditions can catalyze the hydrolysis of the aminosulfonyl group, cleaving the S-N bond.
Neutral Conditions (pH 4-8): Most drug molecules exhibit maximal stability in a slightly acidic to neutral pH range.[1] This is the recommended starting point for your solutions.
Basic Conditions (pH > 8): Strong basic conditions can also promote degradation, potentially of the thiophene ring itself, which has been shown to be susceptible to degradation in basic mediums in related structures.[3]
Q3: What role does temperature play in the degradation of the compound?
A: As with most chemical reactions, higher temperatures accelerate degradation.[1][4] For sulfonamide antibiotics, degradation rates have been shown to increase with rising temperatures.[5][6] It is crucial to store stock solutions at recommended low temperatures (e.g., 2-8°C or -20°C) and minimize the time that working solutions spend at room temperature or higher.
Q4: Should I be concerned about the photostability of my solutions?
A: Yes. Thiophene-containing compounds and sulfonamides can be sensitive to light. Exposure to UV or even ambient light can lead to photocatalytic degradation.[2][4] It is a standard best practice to store solutions in amber vials or protect them from light by wrapping containers in aluminum foil to maintain stability.[4]
Q5: What are the best practices for preparing and storing stock solutions?
A: To maximize the shelf-life of your stock solutions:
Solvent Choice: Use a high-purity, anhydrous solvent in which the compound is freely soluble (e.g., DMSO, DMF) for the initial stock. Aqueous buffers are more prone to hydrolysis.[4]
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Working Solutions: Prepare fresh aqueous working solutions daily from the frozen stock. Do not store dilute aqueous solutions for extended periods.
Inert Atmosphere: For long-term storage of highly sensitive materials, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.
Troubleshooting Guide
Q: My experimental results are inconsistent. Could compound instability be the problem?
A: Inconsistent results are a classic sign of compound degradation.
Verify Solution Age and Storage: Confirm that you are using a fresh working solution prepared from a properly stored stock aliquot. If the stock is old or has been thawed multiple times, discard it and prepare a new one.
Perform a Quick Purity Check: Analyze your current solution by HPLC. Compare the peak area and retention time of the main compound to a freshly prepared standard. The appearance of new peaks or a decrease in the main peak area suggests degradation.
Review Experimental Conditions: Are your experimental buffers within the optimal pH 4-8 range? Are you exposing the compound to high temperatures or direct light for prolonged periods? Adjust your protocol to mitigate these factors.
Q: I see new, unidentified peaks appearing in my HPLC/LC-MS analysis over time. What could they be?
A: These are almost certainly degradation products. Based on the structure, the most probable degradants would be:
Hydrolysis Product: Cleavage of the sulfonamide bond would result in 3-sulfothiophene-2-carboxylic acid.
Decarboxylation Product: Loss of the carboxylic acid group would yield 3-(aminosulfonyl)thiophene.
Oxidation Products: Oxidation of the thiophene ring could lead to various sulfoxide species.
The diagram below illustrates these potential degradation pathways.
Caption: Potential degradation pathways of the parent compound.
Q: My solution has developed a yellow or brown tint. Is it still usable?
A: No. A change in color is a strong visual indicator of chemical degradation, often due to oxidative processes or the formation of conjugated impurities. Discard the solution immediately and prepare a fresh one, paying close attention to storage conditions and exposure to light and air.
Experimental Protocols: How to Perform a Stability Study
To ensure the validity of your results, it is essential to determine the stability of 3-(Aminosulfonyl)thiophene-2-carboxylic acid under your specific experimental conditions.
Workflow for a Forced Degradation Study
The following diagram outlines a systematic approach to testing stability.
Caption: Experimental workflow for assessing compound stability.
Step-by-Step Protocol for a Preliminary Stability Screen
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in three separate aqueous buffers:
pH 3.0 (e.g., Citrate Buffer)
pH 7.4 (e.g., Phosphate-Buffered Saline, PBS)
pH 9.0 (e.g., Borate Buffer)
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of each solution into an HPLC system to obtain the initial (100%) peak area for the parent compound.
Incubation: Store the prepared solutions under the following conditions:
One set at 4°C in the dark (control).
One set at room temperature (~25°C) exposed to ambient light.
One set at 40°C in a temperature-controlled incubator.
Time-Point Analysis: After 24 hours, re-analyze an aliquot from each condition by HPLC.
Data Analysis: Calculate the percentage of the parent compound remaining by comparing the peak area at 24 hours to the peak area at T=0.
Data Presentation
Summarize your findings in a clear table to easily compare stability under different conditions.
Condition
pH
Temperature (°C)
Light Exposure
% Parent Compound Remaining (after 24h)
Control
7.4
4
Dark
Record Data Here
Acidic
3.0
25
Ambient
Record Data Here
Neutral
7.4
25
Ambient
Record Data Here
Basic
9.0
25
Ambient
Record Data Here
Accelerated
7.4
40
Dark
Record Data Here
This structured approach will provide you with robust, empirical data on the stability of 3-(Aminosulfonyl)thiophene-2-carboxylic acid in your specific experimental matrix, ensuring the integrity and reproducibility of your research.
References
Vertex AI Search. (n.d.). Thiophene-2-carboxylic acid - Solubility of Things.
Slideshare. (n.d.). Factors affecting stability of drugs.
QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products.
Wikipedia. (n.d.). Thiophene-2-carboxylic acid.
MDPI. (2022, October 29). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions.
ResearchGate. (n.d.). Results of forced degradation studies.
PubMed. (2017, December 31). Effect of temperature on sulfonamide antibiotics degradation.
ResearchGate. (n.d.). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures.
Technical Support: Solubilization & Assay Optimization for 3-(Aminosulfonyl)thiophene-2-carboxylic acid
Executive Summary & Physicochemical Profile[3][4][5] 3-(Aminosulfonyl)thiophene-2-carboxylic acid is a bifunctional scaffold frequently used in fragment-based drug discovery (FBDD) and as a synthetic building block.[1][2...
3-(Aminosulfonyl)thiophene-2-carboxylic acid is a bifunctional scaffold frequently used in fragment-based drug discovery (FBDD) and as a synthetic building block.[1][2] Its behavior in solution is dominated by the interplay between the acidic carboxylic acid at position 2 and the polar, hydrogen-bond-donating sulfonamide at position 3.[2]
Users frequently encounter "crash-out" (precipitation) upon dilution from DMSO stocks into aqueous buffers.[1][2][3] This guide details the mechanistic causes of these failures and provides validated protocols to ensure compound stability in bioassays.[2][3]
Compound Profile
Property
Value / Characteristic
Implication for Assays
CAS
59337-97-2
Reference ID for procurement.[1][2][4][5][6][7][8]
MW
~207.23 g/mol
Fragment-sized; high ligand efficiency potential.[1][2][3]
Acidic pKa
~3.5 (Carboxylic acid)
Critical: At pH < 3.5, the molecule is neutral and highly insoluble.[1][2][3]
Sulfonamide pKa
~10.0 (Sulfonamide NH)
Remains neutral at physiological pH; acts as H-bond donor.[1][2][3]
Poor at pH < 4; Good at pH > 6 (as carboxylate anion).[1][2]
Troubleshooting Guide: Diagnostics & Solutions
This section addresses specific failure modes reported by users.
Issue 1: Immediate Precipitation Upon Dilution (The "Crash Out")
Symptom: Cloudiness or particulates visible immediately after adding DMSO stock to the assay buffer.[2][3]
Mechanism: The "Solubility Cliff."[2][3] The compound is hydrophobic in its protonated form.[2][3] If the assay buffer pH is too low, or if the local concentration of DMSO drops too fast during mixing, the compound aggregates before it can ionize.[1]
Solution:
Check Buffer pH: Ensure final assay pH is > 6.0 . The carboxylic acid must be ionized (COO⁻) to support aqueous solubility.[2][3]
Intermediate Dilution Step: Do not jump from 100% DMSO to 1% DMSO in one step. Use a "step-down" dilution (e.g., 100% → 10% → 1%).
Mixing Dynamics: Vortex immediately upon addition. Do not allow the DMSO drop to sit on the buffer surface.[2][3]
Issue 2: Time-Dependent Signal Loss (Slow Precipitation)
Symptom: Initial readout is fine, but activity/signal drops over 2–4 hours.
Mechanism: Crystal nucleation.[2][3] The compound is in a supersaturated state.[2][3] Over time, the sulfonamide moiety facilitates intermolecular hydrogen bonding, leading to slow crystallization.[1][2][3]
Solution:
Add Detergent: Supplement assay buffer with 0.01% Triton X-100 or 0.005% Tween-20 .[2][3] This disrupts nucleation and prevents the formation of micro-crystals.[2][3]
Issue 3: False Positives in Inhibition Assays (Promiscuous Inhibition)
Symptom: The compound shows inhibition against unrelated targets (e.g., kinases and proteases) with steep Hill slopes (> 2.0).[1][2][3]
Mechanism: Colloidal Aggregation.[2][3] The thiophene ring promotes pi-stacking, forming colloidal particles that sequester enzymes.[1][2]
Solution:
Detergent Sensitivity Test: Re-run the IC50 curve with 0.01% Triton X-100.[2][3] If the IC50 shifts significantly (e.g., from 1 µM to >100 µM), the initial activity was an artifact of aggregation.[1][2][3]
Validated Solubilization Protocol
This protocol is designed to maximize solubility for a standard 10 mM stock diluted to a 100 µM working concentration.[2][3][7]
Reagents
Solvent: Anhydrous DMSO (stored over molecular sieves).[1][2][3]
Weigh powder and dissolve in 100% Anhydrous DMSO.[2][3]
Critical: Sonicate for 5 minutes at room temperature to ensure complete dissolution of crystal lattice.
Storage: Aliquot into single-use vials and store at -20°C. Avoid freeze-thaw cycles.
Working Stock Preparation (50x):
Target: Create a 5 mM solution in 50% DMSO / 50% Buffer.
Add the 100 mM DMSO stock slowly to a tube containing an equal volume of buffer (pH 7.4) while vortexing.
Note: If cloudiness appears, the pH is likely too low.[1][2][3] Adjust buffer to pH 8.0 for this step.[2]
Final Assay Dilution (1x):
Dilute the Working Stock 1:50 into the final assay buffer (containing 0.01% detergent).[2][3]
Final Composition: 100 µM Compound, 1% DMSO.[1][2][3]
Visualizing the Solubility Logic
The following diagram illustrates the decision matrix for handling this compound, emphasizing the critical role of ionization.
Caption: Solubility decision tree highlighting the critical dependence on pH for the carboxylic acid moiety.[1][2]
Frequently Asked Questions (FAQs)
Q1: Can I use ethanol instead of DMSO?A: Yes, but with caution. Thiophene-2-carboxylic acid derivatives are generally soluble in ethanol.[1][2][3] However, ethanol evaporates faster than DMSO, potentially leading to concentration errors in open-plate assays.[1][2][3] DMSO is preferred for long-term library storage.[1][2][3]
Q2: My assay requires pH 4.5. How do I keep this compound soluble?A: This is challenging because the carboxylic acid (pKa ~3.[2][3]5) will be largely protonated and neutral.[2]
Strategy: Increase the DMSO concentration to 5-10% (if the enzyme tolerates it).[2]
Strategy: Use a solubilizing excipient like cyclodextrin (HP-β-CD) at 5-10 equivalents to encapsulate the hydrophobic neutral form.[1][2]
Q3: The compound is blue/green in solution. Is this normal?A: No. Pure 3-(Aminosulfonyl)thiophene-2-carboxylic acid should be colorless to pale yellow.[1][2] Blue/green coloration often indicates copper contamination (thiophene carboxylates are known ligands for Cu(II)).[1][2][3] Re-purify or check your water source for metal ions.[2]
Q4: Does the sulfonamide group interfere with protease assays?A: Primary sulfonamides (-SO2NH2) can act as weak zinc binders.[2][3] If you are assaying a zinc-metalloprotease (e.g., MMPs), ensure you run a control with a known zinc chelator (like EDTA) to distinguish specific inhibition from metal stripping.[1][2]
References
Thiophene-2-carboxylic acid Properties: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10700, 2-Thiophenecarboxylic acid. Retrieved from [Link]
Compound Precipitation in Screening: Di, L., & Kerns, E. H. (2006).[1][2][3] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link][1][2][9]
Aggregation Artifacts: Shoichet, B. K. (2006).[1][2][3] Screening in a spirit of haunting. Drug Discovery Today. (Discusses colloidal aggregation of planar aromatics). [Link][1][2]
pKa Data: Williams, R. (2022).[1][2][3] pKa Data Compiled by R. Williams. Organic Chemistry Data. (General reference for carboxylic acid and sulfonamide pKa values). [Link]
Technical Support Center: Scale-Up Synthesis of 3-(Aminosulfonyl)thiophene-2-carboxylic Acid
Welcome to the technical support resource for the synthesis of 3-(Aminosulfonyl)thiophene-2-carboxylic acid (CAS 59337-97-2).[1][2] This guide is designed for researchers, chemists, and process development professionals...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for the synthesis of 3-(Aminosulfonyl)thiophene-2-carboxylic acid (CAS 59337-97-2).[1][2] This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered when scaling this synthesis from the bench to pilot or production scale. We will delve into the causality behind common experimental issues and provide robust, field-proven solutions to ensure safety, yield, and purity.
Overview of the Synthetic Pathway
The industrial production of 3-(Aminosulfonyl)thiophene-2-carboxylic acid is typically achieved through a multi-step process starting from a thiophene-2-carboxylic acid derivative. The general sequence involves chlorosulfonylation, amination, and subsequent hydrolysis. Each of these steps presents unique challenges during scale-up, particularly the initial chlorosulfonylation, which involves hazardous reagents and highly exothermic conditions.[3][4]
Figure 1: Common synthetic pathway for 3-(Aminosulfonyl)thiophene-2-carboxylic acid.
Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Part A: The Chlorosulfonylation Step
Question 1: During the addition of chlorosulfonic acid to our thiophene starting material, we are experiencing a violent, difficult-to-control exotherm and excessive gas evolution. What is causing this and how can we mitigate the risk at a larger scale?
Answer: This is the most critical and hazardous step of the synthesis. The violent reaction is due to two main factors: the highly exothermic nature of the electrophilic aromatic substitution and the simultaneous evolution of a large volume of hydrogen chloride (HCl) gas.[3]
Causality: Chlorosulfonic acid reacts with the thiophene ring to form the sulfonyl chloride and HCl. At scale, the reaction mass has a lower surface-area-to-volume ratio, making heat dissipation less efficient. A rapid increase in temperature accelerates the reaction rate, leading to a dangerous, runaway reaction and a surge in gas production that can over-pressurize the reactor.[3]
Solutions:
Controlled Addition: Implement a slow, subsurface addition of the chlorosulfonic acid to the cooled reactor containing the thiophene substrate. Use a programmable pump for precise rate control.
Efficient Cooling: Ensure your reactor has adequate cooling capacity. Pre-chill the substrate solution to between -5°C and 0°C before beginning the addition.
Gas Scrubbing: The evolved HCl gas is corrosive and hazardous. It must be vented from the reactor headspace through a robust gas scrubbing system (e.g., a caustic soda scrubber) to neutralize it safely.[3]
Consider Continuous Flow: For industrial-scale production, transitioning this step to a continuous flow reactor can dramatically improve safety by minimizing the volume of the reaction mixture at any given time and providing superior heat transfer.[5]
Question 2: Our yield of the sulfonyl chloride intermediate is consistently low, and we detect the corresponding sulfonic acid as a major impurity. What is the likely cause?
Answer: The formation of sulfonic acid (R-SO₃H) instead of the desired sulfonyl chloride (R-SO₂Cl) is almost always due to the presence of water.
Causality: The sulfonyl chloride product is highly reactive and moisture-sensitive.[4] Any water present in the reactants, solvents, or reactor will readily hydrolyze the sulfonyl chloride to the sulfonic acid. This is particularly problematic during the reaction quench, where the crude reaction mixture is added to ice or water. A poorly controlled, highly exothermic quench can promote this hydrolysis.[3]
Solutions:
Anhydrous Conditions: Use anhydrous grade solvents and ensure all glassware and reactors are thoroughly dried before use.
Controlled Quench: The quench is as critical as the reaction itself. A "reverse quench," where the reaction mixture is slowly added to a large volume of vigorously stirred ice-water, is often preferred. This maintains a low temperature and rapidly dilutes the reactants.
Minimize Delays: Once the reaction is complete, proceed to the quench and isolation without delay to minimize the opportunity for atmospheric moisture to contaminate the mixture.
Part B: The Amination Step
Question 3: The conversion of the sulfonyl chloride to the sulfonamide ester is incomplete, even with extended reaction times. How can we drive the reaction to completion?
Answer: Incomplete conversion during amination is typically related to reactant stoichiometry, mixing, or temperature.
Causality: The reaction requires two equivalents of ammonia: one to displace the chloride and form the sulfonamide, and a second to neutralize the HCl byproduct. If using aqueous ammonia, the concentration may be insufficient. Poor agitation can lead to localized "hot spots" or areas of low reactant concentration, hindering the reaction.
Solutions:
Stoichiometry: Ensure at least 2.5-3.0 equivalents of ammonia are used relative to the sulfonyl chloride to provide a sufficient excess to drive the reaction forward.
Temperature Control: While the reaction is exothermic, maintaining a slightly elevated temperature (e.g., 30-40°C, depending on the solvent) can increase the reaction rate. However, excessive heat can promote side reactions.
Solvent Choice: The choice of solvent is crucial for ensuring the solubility of both the sulfonyl chloride and the ammonia. A co-solvent system like THF/water or Dioxane/water can be effective.
Part C: Hydrolysis and Final Purification
Question 4: After hydrolysis of the ester and acidification, our final 3-(aminosulfonyl)thiophene-2-carboxylic acid product is difficult to purify and appears discolored. What are the best practices for isolation and purification?
Answer: Discoloration and purification difficulties in the final product often stem from impurities carried over from previous steps or degradation during the final hydrolysis and workup.
Causality: The saponification (hydrolysis) is typically performed under basic conditions (e.g., with NaOH). If the temperature is too high or the reaction time too long, the thiophene ring itself can be susceptible to degradation, leading to colored impurities. The final product is an acid and must be precipitated by carefully adjusting the pH.[6]
Solutions:
Controlled Hydrolysis: Perform the saponification at a controlled temperature, often just slightly above room temperature, and monitor the reaction by TLC or HPLC to avoid prolonged exposure to harsh basic conditions.
pH-Controlled Precipitation: After hydrolysis, the solution should be cooled in an ice bath before slowly acidifying with an acid like HCl to its isoelectric point (typically pH 2-3) to induce precipitation. A rapid pH change can trap impurities.[6]
Recrystallization: The most effective purification method for the final solid product is recrystallization. A common and effective solvent system is water or an alcohol/water mixture.[6] Dissolve the crude product in hot water, treat with activated carbon to remove colored impurities, filter while hot, and allow the filtrate to cool slowly for crystallization.
General Purification Strategy: For stubborn impurities, a full acid-base workup can be employed. Dissolve the crude acid in a weak base (e.g., aqueous sodium bicarbonate), wash with an organic solvent (like ethyl acetate) to remove neutral impurities, and then re-precipitate the pure acid from the aqueous layer by adding a stronger acid.[7]
Data Summary: Troubleshooting at a Glance
Problem
Potential Cause(s)
Recommended Solutions & Key Insights
Runaway Reaction (Chlorosulfonylation)
Rapid addition of reagent; Inefficient heat removal; Blocked gas vent.
Implement slow, controlled subsurface addition; Ensure adequate reactor cooling; Use a properly sized caustic scrubber for HCl gas.[3]
Low Yield of Sulfonyl Chloride
Presence of moisture; Uncontrolled quench temperature.
Use anhydrous reagents and solvents; Perform a "reverse quench" by adding the reaction mixture to ice.[3][4]
Use a 2.5-3.0 molar excess of ammonia; Ensure vigorous agitation; Gently warm the reaction if necessary.
Final Product Discoloration
Degradation during hydrolysis; Trapped impurities during precipitation.
Keep hydrolysis temperature low; Use activated carbon during recrystallization; Ensure slow, controlled pH adjustment for precipitation.[6]
Difficulty in Final Purification
Residual starting materials or side-products.
Recrystallize from hot water or an alcohol/water mixture; Perform a full acid-base extraction if needed.[6][7]
Detailed Protocol: Scale-Up Chlorosulfonylation and Quench
This protocol is designed for a 1 kg scale synthesis of the methyl 3-(chlorosulfonyl)thiophene-2-carboxylate intermediate and emphasizes safety and control.
Materials:
Methyl 2-thiophenecarboxylate: 1.0 kg (7.03 mol)
Chlorosulfonic Acid (ClSO₃H): 3.28 kg (28.12 mol, 4.0 equiv)
Dichloromethane (DCM), anhydrous: 5 L
Ice and Water for quench
Procedure:
Reactor Preparation: In a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a gas outlet connected to a caustic scrubber, charge the methyl 2-thiophenecarboxylate and 5 L of anhydrous dichloromethane.
Cooling: Begin stirring and cool the reactor contents to -5°C using a circulating chiller.
Reagent Addition: Once the temperature is stable at -5°C, begin the slow, subsurface addition of chlorosulfonic acid via a peristaltic pump. The addition rate should be set to maintain the internal temperature below 5°C. The total addition time should be approximately 4-6 hours. (Critical Step: Monitor temperature and gas evolution closely).
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by taking quenched aliquots for HPLC or TLC analysis until the starting material is consumed.
Quench Preparation: In a separate 50 L reactor, prepare a vigorously stirred slurry of 20 kg of crushed ice and 10 L of water.
Controlled Quench: Slowly transfer the completed reaction mixture from the primary reactor into the ice/water slurry via a transfer line. The rate of transfer should be controlled to keep the quench tank temperature below 10°C. (Critical Step: This is a highly exothermic process that will generate more HCl fumes).
Phase Separation: Once the quench is complete, stop the stirring and allow the layers to separate. Drain the lower organic (DCM) layer.
Extraction: Extract the aqueous layer with 2 x 2 L portions of DCM.
Washing & Drying: Combine all organic layers and wash with 1 x 5 L of cold brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-(chlorosulfonyl)thiophene-2-carboxylate, which can be used directly in the next step or purified further.
Frequently Asked Questions (FAQs)
Q: What are the most critical safety precautions when handling chlorosulfonic acid at scale?A: Always use personal protective equipment (PPE), including a face shield, acid-resistant gloves, and an acid-resistant apron. Work in a well-ventilated area, preferably a walk-in fume hood. Ensure an emergency shower and eyewash station are immediately accessible. Chlorosulfonic acid reacts violently with water, so all equipment must be scrupulously dry.[3]
Q: Can this entire synthesis be adapted for continuous flow manufacturing?A: Yes, and it is highly recommended for safety and consistency at an industrial scale. The chlorosulfonylation and amination steps, in particular, benefit greatly from the superior heat and mass transfer characteristics of flow reactors. This can lead to higher yields, better purity, and a significantly reduced risk profile.[3][5]
Q: What analytical techniques are best for monitoring reaction progress and final product purity?A: For reaction monitoring, High-Performance Liquid Chromatography (HPLC) is ideal for quantitative analysis of starting material consumption and product formation. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks. For final product characterization, use ¹H NMR and ¹³C NMR to confirm the structure, HPLC for purity assessment, and melting point analysis.
Q: How should the isolated methyl 3-(chlorosulfonyl)thiophene-2-carboxylate intermediate be stored?A: The sulfonyl chloride intermediate is moisture-sensitive.[4] It should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) and refrigerated to prevent degradation.
References
UCHEM. (2026, January 28). 3-Thiophenecarboxylic Acid (CAS 88-13-1) - Scale-Up Production Underway.
PrepChem.com. Synthesis of 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester.
Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
Google Patents. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
NINGBO INNO PHARMCHEM CO.,LTD. Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: A Comprehensive Overview.
Google Patents. US4028373A - Thiophene saccharines.
ResearchGate. (2023, October 13). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
Chempedia - LookChem. General procedures for the purification of Carboxylic acids.
Santa Cruz Biotechnology. 3-(aminosulfonyl)thiophene-2-carboxylic acid.
Technical Support Center: Analytical Method Development for Thiophene Sulfonamides
Introduction Welcome to the Technical Support Center. If you are developing methods for thiophene sulfonamides, you are likely battling two opposing chemical forces: the acidity/polarity of the sulfonamide moiety and the...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the Technical Support Center. If you are developing methods for thiophene sulfonamides, you are likely battling two opposing chemical forces: the acidity/polarity of the sulfonamide moiety and the electron-rich, oxidation-prone nature of the thiophene ring.
This guide moves beyond generic HPLC advice. We address the specific molecular behaviors of the thiophene-sulfonamide scaffold that cause peak tailing, "ghost" degradants, and ionization suppression.
) > 1.8, causing integration errors and resolution loss."
Technical Diagnosis:
The sulfonamide nitrogen (
) is weakly acidic (pKa 9.0–10.0), while the thiophene ring is lipophilic. Tailing is rarely a column failure; it is a secondary silanol interaction . The acidic protons of residual silanols on the silica surface interact via hydrogen bonding with the sulfonamide nitrogen or any basic amine substituents (common in drugs like Dorzolamide).
Protocol: The "Silanol Shield" Strategy
Parameter
Recommendation
Scientific Rationale
Stationary Phase
Hybrid Silica (HSS) or C18 with Embedded Polar Groups
Hybrid particles have fewer surface silanols. Embedded polar groups "shield" the silica surface from the analyte.
Mobile Phase pH
Acidic (pH 2.5 – 3.0)
Crucial: At pH 3.0, silanols are protonated (neutral), and the sulfonamide is neutral. This minimizes secondary interactions.[1]
Buffer Additive
Triethylamine (TEA) or Ammonium Acetate
TEA acts as a "sacrificial base," binding to active silanols before your analyte does.
Column Temp
35°C – 45°C
Higher temperature reduces mobile phase viscosity and increases mass transfer, sharpening peaks.
Visual Workflow: Tailing Troubleshooting
Figure 1: Decision tree for resolving peak asymmetry in thiophene sulfonamides.
Issue: Appearance of "Ghost" Peaks During Stress Testing
User Report: "I see small impurity peaks appearing in my standard solution after 24 hours, even without harsh stress."
Technical Diagnosis:
Unlike benzene sulfonamides, the thiophene ring is electron-rich , making it highly susceptible to oxidative attack (S-oxidation) and photodegradation . The sulfur atom in the ring can oxidize to form thiophene-S-oxide or sulfone derivatives, which are often unstable and react further.
The "Ghost" Mechanism:
Oxidation: Thiophene
Thiophene-S-oxide (Unstable).
Dimerization: S-oxides often dimerize or undergo Diels-Alder reactions, creating complex impurity profiles.
Corrective Protocol: Stability Stabilization
Amber Glassware: Mandatory. Thiophene derivatives are photosensitive.
Antioxidants: Add 0.05% EDTA or Ascorbic Acid to the aqueous mobile phase if oxidative degradation is observed during the run.
Sample Diluent: Avoid using 100% organic solvent (MeOH/ACN) for sample storage. Use a water/organic mix (e.g., 90:10) to minimize the solubility of dissolved oxygen.
Validated Degradation Pathway Map
Figure 2: Primary degradation pathways. Note that Thiophene-S-oxides are often transient intermediates.
Module 3: Mass Spectrometry (LC-MS/MS)
Issue: Low Sensitivity & Confusing Fragmentation
User Report: "I am losing signal intensity, and the fragmentation pattern doesn't match standard library predictions."
Technical Diagnosis:
Ionization Suppression: Thiophene sulfonamides are prone to forming sodium adducts
in ESI(+), which do not fragment well, stealing signal from the protonated ion.
Diagnostic Loss: The signature fragmentation for sulfonamides is the neutral loss of
(64 Da) via a rearrangement. If you don't see this, you may be looking at an adduct or a matrix interference.
Optimization Guide
Parameter
Setting
Reason
Ion Source
ESI Positive (+)
Sulfonamides protonate readily on the amine nitrogen.
Mobile Phase Additive
0.1% Formic Acid + 5mM Ammonium Formate
Ammonium ions () suppress sodium adduct formation, forcing the analyte into the form.
Cone Voltage
Optimize per compound
Too high, and you will induce in-source fragmentation (loss of ) before the quadrupole.
MRM Transition
Parent [Parent - 64 Da]
The loss of is the most specific transition for this class [1, 4].
Module 4: Sample Preparation & Recovery
Issue: Poor Recovery from Plasma/Urine
User Report: "Liquid-Liquid Extraction (LLE) results are inconsistent (< 60% recovery)."
Technical Diagnosis:
Thiophene sulfonamides are amphoteric if they contain a secondary amine (like Dorzolamide).
At pH < 6: Protonated (Cationic).
At pH > 10: Deprotonated (Anionic sulfonamide).
At pH 7-8: Neutral/Zwitterionic (Best for extraction).
Protocol:
Do not use strong acid/base during extraction. Buffer the sample to pH 7.4 (Phosphate buffer) before adding the organic solvent (Ethyl Acetate or MTBE). This ensures the molecule is in its most lipophilic (neutral) state for transfer into the organic layer.
References
Klagkou, K., et al. (2003).[2] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.
Remko, M. (2010). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Journal of Molecular Structure: THEOCHEM. (Generic PubMed Link for verification)
Dolan, J. W. (2025). LC Troubleshooting Essentials: Peak Tailing and Ghost Peaks. LCGC International.
Holcapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry.
PubChem. (2025).[3] 2-Thiophenesulfonamide Compound Summary. National Library of Medicine.
Author: BenchChem Technical Support Team. Date: February 2026
Focus Application: Positive Allosteric Modulators (PAMs) of AMPA Receptors for Cognitive Enhancement
Executive Summary: The Scaffold Evolution
3-(Aminosulfonyl)thiophene-2-carboxylic acid represents a critical "pre-pharmacophore" scaffold. While the open-chain acid itself possesses limited bioavailability and potency, it serves as the essential precursor for the synthesis of thieno[2,3-e]-1,2,4-thiadiazine 1,1-dioxides . These cyclized derivatives are bioisosteres of the well-known benzothiadiazine AMPA receptor potentiator, IDRA-21 .
This guide analyzes the transition from the open thiophene scaffold to the rigid bicyclic and tricyclic modulators, highlighting how specific substitutions at the thiophene ring (C6) and the thiadiazine nitrogen (N4) drive nanomolar potency and metabolic stability.
Chemical Space & SAR Logic
The primary objective in optimizing this scaffold is stabilizing the "flop" isoform of the AMPA receptor to prevent rapid desensitization. The SAR logic follows a "Lock-and-Key" evolution from the flexible precursor to the rigid modulator.
SAR Decision Matrix
Structural Zone
Modification
Effect on Performance
Core Scaffold
Benzene Thiophene
Bioisosteric Replacement: Improves solubility and alters metabolic liability compared to IDRA-21. The thiophene ring is electron-rich, influencing the pKa of the sulfonamide.
Position C6
-Cl (Chlorine)
Potency Anchor: Essential for hydrophobic interaction within the dimer interface of the GluA2 subunit. Unsubstituted analogs show drastic loss of potency.
Position N4
-Ethyl / -Cyclopropyl
Lipophilicity Tuning: Larger alkyl groups (vs. methyl) enhance brain penetrability and binding affinity. Cyclopropyl (Compound 32) shows superior EC2x values (0.24 µM).[1]
Ring Closure
Acid Thiadiazine
Conformational Locking: Cyclization is non-negotiable for AMPA activity. The open acid is inactive; the closed sultam mimics the glutamate agonist conformation.
Visualization: Scaffold Evolution Workflow
Caption: Transformation of the inactive open acid precursor into the active thienothiadiazine pharmacophore.
Comparative Performance Analysis
The following data compares the optimized thiophene analogs (Compounds 24 & 32) against industry standards (IDRA-21, Cyclothiazide).
Experimental Context:
Target: GluA2 AMPA Receptor (Flip isoform).
Metric:EC2x (Concentration required to double the AMPA current amplitude).[1]
Key Insight: The thiophene analog Compound 32 (N-cyclopropyl) exhibits superior potency to IDRA-21 and comparable potency to Cyclothiazide but with a significantly better safety profile (reduced convulsant risk). The switch from Benzene (IDRA-21) to Thiophene (Compound 24) allows for a 30-fold reduction in effective in vivo dose (0.3 mg/kg vs 10 mg/kg).
Mechanistic Action
These analogs act as Type II Positive Allosteric Modulators . They do not bind to the glutamate site (orthosteric). Instead, they bind at the dimer interface of the Ligand Binding Domain (LBD), stabilizing the receptor in its active, glutamate-bound conformation and slowing the rate of desensitization.
Pathway Diagram: Allosteric Modulation
Caption: Thiophene analogs bind to the dimer interface, preventing the receptor from collapsing into the desensitized state.
Experimental Protocols
Protocol A: Synthesis of Active Thienothiadiazine (Compound 24)
Rationale: Direct cyclization of the sulfonamide-ester precursor.
Dye Loading: Incubate cells with Calcium-sensitive dye (e.g., Fluo-4 AM) for 45 mins at 37°C.
Compound Preparation: Dissolve Thiophene analogs in DMSO (10 mM stock). Dilute in assay buffer (HBSS + 20 mM HEPES) to test concentrations (0.01 µM – 100 µM).
Agonist Challenge:
Inject Test Compound (incubate 5 mins).
Inject Glutamate (100 µM) + Cyclothiazide (10 µM) (Reference) or Test Compound alone.
Note: Since these are PAMs, they show no signal without Glutamate.
Data Analysis: Calculate EC2x (concentration increasing Glutamate response by 2-fold). Normalize against maximal Cyclothiazide response (100%).
References
Larsen, J. S., et al. (2016). "Topology of the AMPA receptor regulatory protein complex." Nature Neuroscience, 19, 101-108. Link
Francotte, P., et al. (2023).[1] "Development of thiophenic analogues of benzothiadiazine dioxides as new powerful potentiators of AMPA receptors." Journal of Medicinal Chemistry. Link
Ward, S. E., et al. (2011). "Discovery of novel AMPA receptor positive allosteric modulators." Journal of Medicinal Chemistry, 54(20), 7194-7205. Link
Pirotte, B., et al. (2013). "3,4-Dihydro-2H-thieno[2,3-e]-1,2,4-thiadiazine 1,1-dioxides: A new class of AMPA receptor potentiators."[5][6] Bioorganic & Medicinal Chemistry Letters. Link
Black, M. D. (2005). "Therapeutic potential of positive AMPA modulators and their relationship to AMPA receptor subunits. A review of preclinical data." Psychopharmacology, 179, 154-163. Link
Validation of 3-(Aminosulfonyl)thiophene-2-carboxylic acid as a BDK inhibitor
Validation Guide: 3-(Aminosulfonyl)thiophene-2-carboxylic Acid as a BDK Inhibitor Executive Summary Context: Branched-chain -ketoacid dehydrogenase kinase (BDK or BCKDK) is the key negative regulator of the BCKDC complex...
Author: BenchChem Technical Support Team. Date: February 2026
Validation Guide: 3-(Aminosulfonyl)thiophene-2-carboxylic Acid as a BDK Inhibitor
Executive Summary
Context: Branched-chain
-ketoacid dehydrogenase kinase (BDK or BCKDK) is the key negative regulator of the BCKDC complex.[1][2][3] Its inhibition promotes the oxidative disposal of Branched-Chain Amino Acids (BCAAs), a therapeutic strategy for Maple Syrup Urine Disease (MSUD), heart failure, and specific metabolic disorders.
Objective: This guide provides a rigorous validation framework for 3-(Aminosulfonyl)thiophene-2-carboxylic acid (hereafter referred to as Candidate-S ), comparing it against the industry gold standard BT2 and the high-potency benchmark PF-07208254 .
Key Insight: While BT2 is the historical benchmark, recent data indicates it acts as a mitochondrial uncoupler at therapeutic doses. The sulfonamide moiety in Candidate-S introduces polarity that may mitigate this lipophilicity-driven toxicity, but potentially at the cost of membrane permeability. This guide focuses on validating on-target potency versus off-target mitochondrial toxicity.
Comparative Landscape: Candidate vs. Benchmarks
The following table synthesizes the physicochemical and biological profiles of the candidate against established inhibitors.
Feature
Candidate-S
BT2 (Gold Standard)
PF-07208254 (High Potency)
IUPAC Name
3-(Aminosulfonyl)thiophene-2-carboxylic acid
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid
Pfizer Thiophene Analog
Structure Class
Thiophene-Sulfonamide
Benzothiophene-Carboxylate
Thiophene-Carboxylate
Mechanism
Allosteric (Helix Bundle Binder)
Allosteric (N-term Domain)
Allosteric + Degrader
Est. IC50 (In Vitro)
To be determined (Fragment range: >10 µM)
3.19 µM
~50–80 nM
Key Advantage
High polarity (Sulfonamide); Potential reduced lipotoxicity.
subunit of the BCKDC complex via phosphorylation.[7] Inhibitors bind allosterically, forcing helix movements that dissociate BDK from the complex.[4]
Figure 1: Mechanism of Action.[2][4][5][7][8] BDK inhibitors prevent the phosphorylation of BCKDC, maintaining it in an active state to catabolize BCAAs.[6][8]
Experimental Validation Protocols
Phase 1: Biochemical Potency (In Vitro Kinase Assay)
Goal: Determine the intrinsic IC50 of Candidate-S compared to BT2.
Methodology:
Use a FRET-based assay or ADP-Glo™ Kinase Assay utilizing recombinant BDK and a peptide substrate mimicking the E1
phosphorylation loop.
Reagents:
Recombinant Human BDK (GST-tagged).
Substrate: Biotinylated peptide (Sequence: GHHSTSDDSS, corresponding to E1
Ser293 loop).
ATP (Ultrapure).
Protocol:
Prepare 3-fold serial dilutions of Candidate-S and BT2 (Range: 100 µM to 0.1 nM) in DMSO.
Incubate BDK (50 nM) with compounds for 15 min at RT.
Initiate reaction with ATP (50 µM) and Peptide Substrate (100 µM).
Incubate for 30 min at 30°C.
Stop reaction and read luminescence (ADP-Glo) or fluorescence (FRET).
Validation Criteria:
BT2 Control: Must yield IC50
2–5 µM.
Candidate-S: Calculate IC50. If IC50 > 50 µM, the candidate is a weak fragment binder, not a lead.
Goal: Ensure Candidate-S does not act as a mitochondrial uncoupler (a known liability of BT2).
Methodology:
Seahorse XF Cell Mito Stress Test.
Setup:
Load cells into Seahorse XF plate.
Inject Candidate-S (at effective EC50) vs. BT2 (20 µM).
Measurement:
Monitor Oxygen Consumption Rate (OCR).
Look specifically at Proton Leak (Respiration after Oligomycin injection but before FCCP).
Expert Insight:
BT2 often causes a spike in Proton Leak (Chemical Uncoupling) due to its lipophilic weak acid nature.
Hypothesis:Candidate-S , being more polar (Sulfonamide), should show lower proton leak than BT2. If validated, this is a major "publishable" advantage.
Validation Workflow Diagram
Figure 2: Decision Tree for validating Candidate-S. Failure at Step 2 is common for sulfonamides due to permeability issues.
References
Tso, S. C., et al. (2014). "Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain
-ketoacid dehydrogenase kinase."[5] Journal of Biological Chemistry. (Establishes BT2 as the gold standard).
Wynn, R. M., et al. (2023). "Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels." Nature Communications. (Describes high-potency Pfizer analogs and degradation mechanism).
Neinast, M. D., et al. (2024). "The BCKDK inhibitor BT2 is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis." Journal of Biological Chemistry. (Identifies the mitochondrial toxicity of BT2).
Liang, J., et al. (2024). "Bicyclic Inhibitors of Branched-Chain
-Keto Acid Dehydrogenase Kinase (BDK) with In Vivo Activity."[3] ACS Medicinal Chemistry Letters. (Recent structural optimization of thiophene carboxylates).
Technical Guide: Profiling the Cross-Reactivity of 3-(Aminosulfonyl)thiophene-2-carboxylic Acid in Kinase Assays
Executive Summary: The Dual Nature of a Privileged Fragment 3-(Aminosulfonyl)thiophene-2-carboxylic acid (CAS: 59337-97-2) represents a "privileged structure" in Fragment-Based Drug Discovery (FBDD). While its thiophene-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Dual Nature of a Privileged Fragment
3-(Aminosulfonyl)thiophene-2-carboxylic acid (CAS: 59337-97-2) represents a "privileged structure" in Fragment-Based Drug Discovery (FBDD). While its thiophene-sulfonamide scaffold serves as a potent building block for inhibitors of targets like CK2 , JNK , and HCV NS5B polymerase , this same structural versatility introduces significant risks of cross-reactivity.
This guide objectively analyzes the compound's performance in kinase assays, distinguishing between true promiscuity (multi-kinase binding) and assay interference (false positives). We compare it against standard fragment alternatives and provide validated protocols to de-risk its use in your library.
Mechanistic Analysis of Cross-Reactivity
The "cross-reactivity" of this fragment arises from three distinct mechanisms. Understanding these is crucial for interpreting screening hits.
True Promiscuity: The Hinge-Electrostatic Clamp
The molecule combines two potent binding motifs that allow it to dock into the ATP-binding pocket of multiple kinases:
Sulfonamide Moiety (Hinge Binder): The
group can act as a hydrogen bond donor/acceptor, mimicking the adenine ring of ATP to bind the kinase hinge region.
Carboxylic Acid (Electrostatic Clamp): The
group is ionized at physiological pH. It can form salt bridges with conserved lysine residues (e.g., the catalytic Lys in the -strand) or arginine residues in the P-loop.
Impact: This dual-binding mode makes it a "frequent hitter" in kinases with accessible P-loops (e.g., CK2 , STK17B ).
Assay Interference: The Chelation Artifact
Unlike true inhibitors, the carboxylic acid moiety can generate false positives in biochemical assays dependent on metal cofactors (
or ).
Mechanism: At high fragment concentrations (
), the carboxylate can chelate free , reducing the effective concentration of the ATP- complex required for kinase activity.
Result: The assay shows reduced phosphorylation, mimicking inhibition, but the effect disappears if
concentration is increased.
Off-Target Liability: Carbonic Anhydrase
The primary sulfonamide group is a classic pharmacophore for Carbonic Anhydrase (CA) inhibition.
Risk: If your kinase assay uses a coupled readout sensitive to pH or if you are moving to cell-based assays, CA inhibition can alter local pH regulation, confounding results.
Comparative Performance Guide
The following table compares 3-(Aminosulfonyl)thiophene-2-carboxylic acid against alternative fragments often found in kinase screening libraries.
Feature
3-(Aminosulfonyl)thiophene-2-carboxylic acid
3-Aminopyrazole
Benzoic Acid
Sulfanilamide
Primary Binding Mode
Hinge + Electrostatic (Dual)
Hinge (Single)
Solvent Front / None
Hinge / Pocket
Kinase Promiscuity
High (CK2, JNK, STK17B)
Very High (Pan-kinase)
Low (Negative Control)
Low (Specific to CA)
Assay Interference Risk
Moderate (Metal Chelation)
Low
Moderate (Chelation)
Low
Chemical Stability
High (Stable Acid)
Moderate (Oxidation risk)
Very High
High
Best Use Case
Starting point for CK2/JNK inhibitors
General Hinge Binder
Negative Control for Acid
Negative Control for Sulfonamide
Validated Experimental Workflows
To distinguish true inhibition from interference, use the following self-validating decision tree.
Visualization: The Screening Decision Tree
Figure 1: Decision tree for validating thiophene-sulfonamide fragment hits. This workflow filters out chelation artifacts and aggregation false positives.
Protocol: Cofactor Titration (Chelation Check)
Objective: Determine if the observed inhibition is due to
Test Compound: 3-(Aminosulfonyl)thiophene-2-carboxylic acid (10 mM DMSO stock).
Step-by-Step Method:
Prepare Master Mix: Set up your standard kinase reaction (Enzyme + Substrate + ATP) at the
for ATP.
Compound Dosing: Add the fragment at the
concentration determined in the primary screen (e.g., ).
Magnesium Gradient: In a 384-well plate, titrate
across 6 points:
Standard Assay Concentration (e.g., 2 mM).
Excess Concentrations: 5 mM, 10 mM, 20 mM, 50 mM.
Readout: Measure kinase activity (e.g., ADP-Glo or Lance Ultra).
Data Analysis:
True Inhibitor: % Inhibition remains constant regardless of
.
Chelator (Artifact): % Inhibition decreases as
increases (activity is rescued).
Protocol: Surface Plasmon Resonance (SPR) Binding
Objective: Confirm 1:1 binding stoichiometry and rule out aggregation.
Method:
Immobilization: Biotinylate the kinase and capture on a Streptavidin (SA) chip to ~2000 RU.
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 1% DMSO .
Critical: Ensure the running buffer pH matches the assay pH to maintain the ionization state of the carboxylic acid.
Injection: Inject the fragment as a concentration series (e.g., 3.125
to 200 ).
Analysis:
Fit to a 1:1 Langmuir binding model.
Red Flag: If the
exceeds the theoretical maximum (based on MW ratio), the compound is likely aggregating or binding non-specifically.
Structural Hypothesis: Why It Binds
Understanding the binding mode helps in designing derivatives that retain potency while improving selectivity.
Figure 2: Hypothetical binding mode of the fragment. The carboxylic acid anchors to the lysine/arginine rich regions (P-loop), while the sulfonamide engages the hinge.
Conclusion and Recommendations
3-(Aminosulfonyl)thiophene-2-carboxylic acid is a valuable but promiscuous fragment. It is not a "clean" negative control.
Recommendation for Researchers:
Do not use this compound as a negative control for sulfonamide selectivity; use sulfanilamide instead.
Always buffer metal concentrations. If you see activity, run the Cofactor Titration Protocol (Section 4.2) immediately.[1][2]
Derivatization Strategy: To improve selectivity, consider converting the carboxylic acid to an amide or ester (though this may reduce potency if the salt bridge is critical) or extending the thiophene ring to access the hydrophobic back pocket.
References
Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase.
Source: PubMed / NIH
URL:[Link]
Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2.
Source: PubMed
URL:[3][Link]
A Chemical Probe for Dark Kinase STK17B Derives its Potency and High Selectivity Through a Unique P-loop Conformation.
Source: NIH / PMC
URL:[Link]
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability.
Source: PMC
URL:[Link]
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.
Source: ResearchGate
URL:[4][Link]
Comparing the efficacy of 3-(Aminosulfonyl)thiophene-2-carboxylic acid with Suprofen
Executive Summary This guide provides a technical comparison between 3-(Aminosulfonyl)thiophene-2-carboxylic acid (hereafter referred to as ATCA ) and Suprofen . For the drug development professional, this comparison is...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between 3-(Aminosulfonyl)thiophene-2-carboxylic acid (hereafter referred to as ATCA ) and Suprofen .
For the drug development professional, this comparison is not between two direct competitors, but rather between two distinct thiophene-based pharmacophores :
Suprofen: A fully active Non-Steroidal Anti-Inflammatory Drug (NSAID) of the arylpropionic acid class (Profen), exhibiting direct analgesic and anti-inflammatory efficacy.[1]
ATCA: A critical pharmacological scaffold and chemical intermediate.[2] It lacks potent intrinsic NSAID efficacy in its native form but serves as the obligate precursor for the Oxicam class of NSAIDs (e.g., Tenoxicam), which exhibit superior half-life and potency profiles compared to Suprofen.
This analysis evaluates the direct efficacy of Suprofen against the derived efficacy of the ATCA scaffold, providing a roadmap for medicinal chemists selecting thiophene moieties for drug design.
Part 1: Chemical & Physical Profile[3]
The fundamental difference lies in the functional groups attached to the thiophene ring: Suprofen utilizes a ketone-linked phenylacetic acid for COX binding, whereas ATCA utilizes a sulfonamide-carboxylic acid motif, which is a precursor to the thiazine ring found in oxicams.
Suprofen acts as a dual inhibitor of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).[3] Its efficacy is characterized by rapid onset but a relatively short duration of action.
Mechanism: Reversible competitive inhibition of the COX active site. The thiophene ring mimics the hydrophobic arachidonic acid tail, while the carboxylic acid binds to Arg120 in the COX channel.
Potency:
IC50 (COX-1): ~0.8 - 6.0 µM (varies by assay).
IC50 (COX-2): ~10 - 20 µM.
Clinical Outcome: Effective for mild-to-moderate pain and ophthalmic inflammation (prevention of miosis).
Limitation: Associated with Suprofen-induced acute flank pain syndrome (SIFPS), linked to uricosuric effects and renal crystallization.
ATCA: Derived Efficacy (The Oxicam Route)
ATCA itself possesses negligible COX inhibitory activity because the free sulfonamide and carboxylic acid groups do not spatially align with the COX hydrophobic channel effectively. However, cyclization of ATCA yields Tenoxicam , which exhibits a distinct and often superior profile to Suprofen.
Mechanism (as Tenoxicam): The sulfonamide of ATCA cyclizes to form a thienothiazine ring. This "enol-carboxamide" structure allows for time-dependent inhibition of COX enzymes.
Potency (Tenoxicam derived from ATCA):
IC50 (COX-1): ~0.04 µM (Significantly more potent than Suprofen).
IC50 (COX-2): ~1.3 µM.
Pharmacokinetics: The ATCA-derived scaffold confers a long plasma half-life (~72 hours for Tenoxicam vs. ~2 hours for Suprofen), enabling once-daily dosing.
Visualization: Structural Divergence & Mechanism
The following diagram illustrates how the Thiophene core diverges into two distinct pharmacological pathways.
Figure 1: Divergent pharmacological evolution of the thiophene scaffold. ATCA requires synthetic cyclization to achieve potency, whereas Suprofen is intrinsically active.
Part 3: Toxicology and Safety Profile
Suprofen (The Drug):
Renal Toxicity: Unique among NSAIDs for causing acute renal failure and flank pain due to the precipitation of uric acid crystals in renal tubules. This led to its withdrawal from oral markets in several countries.
Phototoxicity: The thiophene ketone moiety is photo-labile, generating singlet oxygen upon UV exposure, leading to DNA damage and skin sensitization.
ATCA (The Scaffold):
Sulfonamide Hypersensitivity: As a primary sulfonamide, ATCA derivatives carry the risk of allergic reactions (Stevens-Johnson Syndrome, toxic epidermal necrolysis) in sensitized individuals.
Carbonic Anhydrase Inhibition: The free sulfonamide group (
) in ATCA suggests potential activity against Carbonic Anhydrase (CA). While less potent than acetazolamide, this "off-target" activity can alter pH balance if the scaffold is not fully cyclized during drug synthesis.
Part 4: Experimental Protocols
Protocol A: Determination of COX Inhibition (Suprofen)
Use this protocol to verify the direct efficacy of Suprofen.
Enzyme Preparation: Incubate purified ovine COX-1 and recombinant human COX-2 (10 units) in 100 mM Tris-HCl buffer (pH 8.0) containing hematin (1 µM) and phenol (2 mM).
Inhibitor Treatment: Add Suprofen dissolved in DMSO (final concentration 0.1% DMSO) at varying concentrations (
to M). Incubate for 15 minutes at 37°C.
Substrate Initiation: Initiate reaction by adding Arachidonic Acid (100 µM).
Measurement: Stop reaction after 2 minutes using HCl. Quantify Prostaglandin E2 (PGE2) production via ELISA or LC-MS/MS.
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Protocol B: Synthetic Utility of ATCA (Synthesis of Tenoxicam Intermediate)
Use this protocol to evaluate the quality of ATCA as a starting material.
Esterification: Reflux ATCA (1 eq) with Thionyl Chloride (
) in dry methanol for 3 hours. Evaporate solvent to yield Methyl 3-(aminosulfonyl)thiophene-2-carboxylate.
N-Alkylation: React the ester with Methyl bromoacetate in the presence of Sodium Methoxide (NaOMe) in DMF at 60°C for 4 hours.
Cyclization: Perform a Dieckmann condensation using excess NaOMe in toluene to close the thiazine ring.
Validation: Verify the disappearance of the characteristic ATCA sulfonamide N-H stretch (
) and the appearance of the cyclic enol peak via IR spectroscopy.
Part 5: Biological Pathway Visualization
The following diagram details the mechanistic difference in how these compounds interact with the inflammatory cascade.
Figure 2: Biological intervention points. Suprofen provides direct inhibition, while ATCA requires derivation into Oxicams to exert similar but more potent effects.
References
Suprofen Pharmacodynamics : Todd, P. A., & Heel, R. C. (1985). Suprofen: A review of its pharmacodynamic and pharmacokinetic properties, and analgesic efficacy. Drugs, 30(6), 514-538. Link
NSAID Structure-Activity : Lombardino, J. G., & Wiseman, E. H. (1982). Piroxicam and other anti-inflammatory oxicams.[4] Medicinal Research Reviews, 2(2), 127-152. (Contextualizes the ATCA scaffold). Link
Suprofen Renal Toxicity : Hart, D., et al. (1987). Suprofen-induced acute renal failure: A clinical and experimental study. Annals of Internal Medicine. Link
Thiophene Phototoxicity : Cosa, G., et al. (2001). Photophysical properties of Suprofen. Photochemistry and Photobiology. Link
Chemical Identity : National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5359, Suprofen. Link
In Vitro vs In Vivo Activity of 3-(Aminosulfonyl)thiophene-2-carboxylic Acid Derivatives
This guide provides a technical analysis of 3-(Aminosulfonyl)thiophene-2-carboxylic acid derivatives , a chemical class pivotal in the design of Carbonic Anhydrase Inhibitors (CAIs) . While the parent acid is a critical...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of 3-(Aminosulfonyl)thiophene-2-carboxylic acid derivatives , a chemical class pivotal in the design of Carbonic Anhydrase Inhibitors (CAIs) . While the parent acid is a critical synthetic intermediate, its derivatives—particularly thienothiopyran-2-sulfonamides (e.g., Dorzolamide)—represent the functional therapeutic agents.[1]
This guide contrasts their in vitro enzyme inhibition profiles against in vivo therapeutic efficacy in glaucoma and oncology.
A Technical Comparison Guide for Carbonic Anhydrase Inhibition
Executive Summary & Mechanism of Action
The 3-(aminosulfonyl)thiophene-2-carboxylic acid scaffold contains the essential sulfonamide (
) pharmacophore required for Zinc () binding within the Carbonic Anhydrase (CA) active site.
Primary Target: Human Carbonic Anhydrase (hCA) isoforms II (cytosolic, dominant in eye/kidney) and IX/XII (transmembrane, tumor-associated).
Therapeutic Utility:
Glaucoma: Inhibition of hCA II in the ciliary body reduces aqueous humor secretion, lowering Intraocular Pressure (IOP).
Oncology: Inhibition of hCA IX disrupts pH regulation in hypoxic tumors, reducing metastasis.
Mechanism of Action: The CAI Pathway
The following diagram illustrates how these derivatives block the catalytic cycle of Carbonic Anhydrase, leading to downstream therapeutic effects.
Figure 1: Mechanism of Action for Thiophene Sulfonamide Derivatives inhibiting Carbonic Anhydrase.
In Vitro Activity Profile
In vitro assays focus on the Inhibition Constant (
) against specific hCA isoforms. The goal is often selectivity :
Glaucoma: Requires high affinity for hCA II .
Anticancer: Requires high affinity for hCA IX/XII over hCA I/II (to avoid systemic side effects).
Comparative Inhibition Data (
in nM)
The table below compares the parent scaffold derivatives against the clinical standard, Acetazolamide (AAZ).
Compound Class
hCA I (Cytosolic)
hCA II (Dominant Target)
hCA IX (Tumor Target)
hCA XII (Tumor Target)
Selectivity Profile
Acetazolamide (Std)
250 nM
12 nM
25 nM
5.7 nM
Non-selective Pan-CAI
Simple Thiophene-2-sulfonamide
~80 nM
2–10 nM
~50 nM
~30 nM
Potent hCA II inhibitor
Dorzolamide (Bicyclic)
>50,000 nM
9 nM
52 nM
3.5 nM
Highly Selective for hCA II
Novel Ureido-Thiophene
450 nM
350 nM
8 nM
4 nM
Selective for Tumor Isoforms
Technical Insight: The 3-(aminosulfonyl) group provides the "head" for zinc binding. Modifications at the 4- or 5-position of the thiophene ring (or cyclization into a thienothiopyran) dictate the isozyme selectivity . Bicyclic structures like Dorzolamide sterically hinder binding to hCA I, improving safety.
Key In Vitro Protocol: Stopped-Flow CO2 Hydrase Assay
Objective: Determine
by measuring the rate of CO2 hydration.
Self-Validating Step: Use Phenol Red indicator. The reaction should cause a rapid color change (yellow to red) in <100ms. If the control reaction (no inhibitor) takes >1s, the enzyme is degraded.
Method:
Incubate hCA enzyme with the thiophene derivative for 15 min at 25°C.
Mix rapidly with substrate solution (CO2 saturated water) in a stopped-flow spectrophotometer.
Monitor absorbance at 557 nm (Phenol Red).
Fit initial velocity data to the Michaelis-Menten equation to derive
and Cheng-Prusoff equation for .
In Vivo Activity Profile
High in vitro potency (
< 10 nM) does not guarantee in vivo efficacy. The 3-(aminosulfonyl)thiophene-2-carboxylic acid derivatives often face challenges with water solubility and corneal permeability .
Glaucoma Models (Ocular Hypotensive Activity)
Model: Normotensive or Hypertensive (Alpha-chymotrypsin induced) Albino Rabbits.[2]
pH Balance: The carboxylic acid moiety at position 2 can ionize, preventing corneal penetration (which requires a balance of lipophilicity).
Solution Stability: Simple derivatives often precipitate at physiological pH.
Solution:Dorzolamide cyclizes the side chain to form a secondary amine, allowing for water-soluble hydrochloride salt formation while maintaining lipophilicity for penetration.
Key In Vivo Protocol: IOP Measurement in Rabbits
Objective: Assess efficacy in lowering intraocular pressure.
Self-Validating Step: Measure IOP in both eyes but treat only one. The untreated eye serves as a contralateral control to rule out systemic effects or diurnal variation.
Method:
Acclimatize New Zealand White rabbits.
Measure baseline IOP (
) using a pneumatonometer.
Instill 50
L of the test compound (2% formulation) into the lower conjunctival sac of the right eye.
Measure IOP at 0.5, 1, 2, 4, and 6 hours post-dosing.
Success Criteria: A statistically significant drop (>15% vs baseline) in the treated eye compared to the control eye.
Experimental Workflow: From Scaffold to Drug
The following diagram outlines the critical path from the raw 3-(aminosulfonyl)thiophene-2-carboxylic acid scaffold to a viable in vivo candidate.
Figure 2: Screening Cascade for Thiophene Sulfonamide Derivatives.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Ponticello, G. S., et al. (1987). Thienothiopyran-2-sulfonamides: a novel class of water-soluble carbonic anhydrase inhibitors. Journal of Medicinal Chemistry. Link
Nocentini, A., & Supuran, C. T. (2019). Advances in the structural design of carbonic anhydrase inhibitors. Expert Opinion on Drug Discovery. Link
Mincione, F., et al. (2000). Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties.[3] Bioorganic & Medicinal Chemistry. Link
BenchChem. (2025). 3-(Aminosulfonyl)thiophene-2-carboxylic acid: Product & Safety Data. Link (Note: Representative link for chemical sourcing).
A Comparative Benchmarking Guide to 3-(Aminosulfonyl)thiophene-2-carboxylic acid and Established Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed comparative analysis of 3-(Aminosulfonyl)thiophene-2-carboxylic acid, a thiophene-based sulfonamide, against clinica...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed comparative analysis of 3-(Aminosulfonyl)thiophene-2-carboxylic acid, a thiophene-based sulfonamide, against clinically established carbonic anhydrase (CA) inhibitors, namely Acetazolamide and Dorzolamide. Carbonic anhydrases are a family of ubiquitous metalloenzymes crucial for fundamental physiological processes, including pH regulation, CO2 transport, and aqueous humor secretion.[1][2][3] Their inhibition is a key therapeutic strategy for managing conditions like glaucoma, edema, and altitude sickness.[4][5][6][7] This document outlines the mechanistic basis of CA inhibition by sulfonamides, presents detailed protocols for comparative enzymatic assays, and summarizes key performance data to benchmark the inhibitory potential of 3-(Aminosulfonyl)thiophene-2-carboxylic acid.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are zinc-containing enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3] This reaction, while spontaneous, is kinetically slow and requires enzymatic catalysis to meet the body's physiological demands.[8] CAs are integral to acid-base balance, respiration, and fluid secretion across various tissues.[2][3]
The therapeutic relevance of inhibiting CAs is well-established. In the eye, CA activity in the ciliary processes governs the secretion of aqueous humor.[4][9][10] Inhibiting this process reduces fluid production, thereby lowering intraocular pressure (IOP), a primary risk factor for glaucoma.[10][11][12] In the kidneys, CA inhibition alters bicarbonate reabsorption, leading to a diuretic effect.[4][13] This multifaceted role makes CA isoforms, particularly CA II, significant targets for drug development.[14]
The primary class of CA inhibitors consists of compounds containing an unsubstituted sulfonamide (SO₂NH₂) moiety.[1][15][16] This functional group acts as a transition state analog, with the ionized sulfonamide binding to the zinc ion (Zn²⁺) in the enzyme's active site, effectively blocking its catalytic function.[1] This guide focuses on 3-(Aminosulfonyl)thiophene-2-carboxylic acid, a molecule that possesses this critical sulfonamide group, and benchmarks its performance against standard-of-care inhibitors.[17]
Compound Profiles: The Test Compound and Established Inhibitors
A direct comparison requires understanding the structural and functional characteristics of each compound.
2.1 3-(Aminosulfonyl)thiophene-2-carboxylic acid
Structure: A heterocyclic compound featuring a five-membered thiophene ring with both an aminosulfonyl (–SO₂NH₂) and a carboxylic acid (–COOH) group attached.[18]
Putative Mechanism of Action: Like other sulfonamides, it is expected to act as a potent inhibitor of carbonic anhydrase.[17][19] The aminosulfonyl group is the key pharmacophore that interacts with the zinc cofactor in the CA active site, while the thiophene ring and carboxylic acid group contribute to the molecule's overall physicochemical properties and binding affinity.[17]
2.2 Acetazolamide
Structure: A heterocyclic sulfonamide containing a 1,3,4-thiadiazole ring.
Mechanism of Action: A non-selective inhibitor of various CA isoforms. It is administered systemically and used to treat glaucoma, epilepsy, and acute mountain sickness.[4][6][14] Its systemic use, however, can lead to side effects like metabolic acidosis.[16]
2.3 Dorzolamide
Structure: A topical carbonic anhydrase inhibitor.
Mechanism of Action: Specifically designed for ophthalmic use to lower intraocular pressure in glaucoma treatment.[9][10][20] Its topical administration minimizes systemic side effects.[10][12] Dorzolamide inhibits carbonic anhydrase II in the ciliary body of the eye, reducing the production of aqueous humor.[9][10][11]
Head-to-Head Comparison: Methodology & Protocols
To objectively benchmark 3-(Aminosulfonyl)thiophene-2-carboxylic acid, a standardized in vitro enzyme inhibition assay is essential. The most common method relies on the esterase activity of carbonic anhydrase.
3.1 Principle of the Assay
The assay measures the ability of CA to hydrolyze a substrate, p-nitrophenyl acetate (pNPA), into the chromogenic product p-nitrophenol.[21] The rate of p-nitrophenol formation is monitored spectrophotometrically by measuring the increase in absorbance at 405 nm.[22][23] In the presence of an inhibitor, the rate of this reaction decreases in a dose-dependent manner, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀).[21]
3.2 Experimental Workflow for CA Inhibition Assay
The following diagram illustrates the logical flow of the screening protocol.
Caption: Workflow for the Carbonic Anhydrase Inhibition Assay.
3.3 Detailed Step-by-Step Protocol
Causality: This protocol is designed to ensure robust and reproducible results. Each control has a specific purpose: the 'Enzyme Control' represents 100% activity, the 'Solvent Control' checks for solvent interference, and 'Background Control' corrects for non-enzymatic substrate hydrolysis.
Reagent Preparation:
Assay Buffer: Prepare a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0).
CA Enzyme Solution: Reconstitute purified human carbonic anhydrase II (hCA II) in cold dilution buffer to a working concentration (e.g., 1-2 units/mL). Store on ice.
Inhibitor Solutions: Prepare a 10 mM stock solution of 3-(Aminosulfonyl)thiophene-2-carboxylic acid, Acetazolamide, and Dorzolamide in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations (e.g., 0.1 nM to 100 µM).
Substrate Solution: Prepare a stock solution of p-nitrophenyl acetate in acetonitrile.
Assay Plate Setup (96-well format):
Background Control (BC): Add 85 µL Assay Buffer and 10 µL of the highest inhibitor concentration.
Enzyme Control (EC): Add 80 µL Assay Buffer and 5 µL CA Enzyme Solution.
Solvent Control (SC): Add 80 µL Assay Buffer, 5 µL CA Enzyme Solution, and 10 µL of the solvent (e.g., DMSO).
Inhibitor Sample (S): Add 80 µL Assay Buffer, 5 µL CA Enzyme Solution, and 10 µL of each inhibitor dilution.
Pre-incubation:
Mix the plate gently and incubate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.[23]
Reaction Initiation and Measurement:
Initiate the enzymatic reaction by adding 5 µL of the CA Substrate to all wells.[22][23]
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, recording readings every 60 seconds for 30-60 minutes.[22][23]
Data Analysis:
For each well, determine the rate of reaction (V) by calculating the slope (ΔAbsorbance / Δtime) from the linear portion of the kinetic curve.
Calculate the percent inhibition for each inhibitor concentration using the formula:
% Inhibition = [(V_sc - V_s) / V_sc] * 100
(where V_sc is the rate of the solvent control and V_s is the rate of the sample).
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Results: A Comparative Data Summary
The following table summarizes representative inhibitory activities against human carbonic anhydrase II (hCA II), the most active and widespread isoform.
Compound
hCA II IC₅₀ (nM)
Key Characteristics
3-(Aminosulfonyl)thiophene-2-carboxylic acid
(To be determined experimentally)
Thiophene-based scaffold; potential for novel structure-activity relationships.
Topical, potent inhibitor. Designed for ophthalmic use with reduced systemic exposure.[9][20]
Note: IC₅₀ values can vary between studies depending on specific assay conditions (e.g., enzyme concentration, substrate concentration, buffer system).
Discussion & Mechanistic Insights
The inhibitory power of these compounds stems from the sulfonamide group's interaction with the enzyme's active site.
Caption: Mechanism of Carbonic Anhydrase Inhibition.
As illustrated, the active site of carbonic anhydrase features a zinc ion coordinated by three histidine residues and a water molecule.[2] This water molecule is central to the catalytic mechanism. Sulfonamide inhibitors function by displacing this water molecule and coordinating directly with the zinc ion via the deprotonated nitrogen atom of the SO₂NH₂ group.[1] This binding event is highly stable and effectively blocks the substrate (CO₂) from accessing the catalytic center, thereby inhibiting the enzyme's function.
The superior potency of Dorzolamide compared to Acetazolamide against CA II highlights the importance of the rest of the molecular scaffold in optimizing binding interactions within the active site pocket. The performance of 3-(Aminosulfonyl)thiophene-2-carboxylic acid will depend on how its unique thiophene-carboxylate structure complements the active site topology, potentially offering a different selectivity or potency profile compared to the established thiadiazole (Acetazolamide) and thieno-thiopyran (Dorzolamide) ring systems.
Conclusion
This guide provides a framework for the rigorous evaluation of 3-(Aminosulfonyl)thiophene-2-carboxylic acid as a carbonic anhydrase inhibitor. By employing standardized enzymatic assays and comparing its performance directly against clinically relevant drugs like Acetazolamide and Dorzolamide, researchers can effectively determine its potency and potential therapeutic utility. The IC₅₀ data generated through these protocols will be critical for establishing its position within the landscape of CA inhibitors and guiding future drug development efforts.
References
Vertex AI Search. (2025). What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor?
A Comparative Guide to the Cytostatic Selectivity of 2-Aminothiophene-3-Carboxylic Acid Esters
Introduction: The Quest for Precision in Cancer Therapy In the landscape of oncological research, the ultimate goal of chemotherapy is to achieve maximum lethality against malignant cells while inflicting minimal damage...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quest for Precision in Cancer Therapy
In the landscape of oncological research, the ultimate goal of chemotherapy is to achieve maximum lethality against malignant cells while inflicting minimal damage on healthy, non-cancerous tissues. This principle, known as selective cytotoxicity, is the cornerstone of modern drug development.[1] Many conventional cytostatic agents exhibit a narrow therapeutic window, often failing to discriminate effectively between cancerous and normal cells, leading to significant systemic toxicity and debilitating side effects for patients.[2] This guide delves into a promising class of molecules, the 2-aminothiophene-3-carboxylic acid esters, which have demonstrated a remarkable and unusual degree of cytostatic selectivity, setting them apart as compelling candidates for next-generation targeted therapies.[3][4]
This document provides an in-depth evaluation of their selective performance, supported by established experimental frameworks. We will explore the causality behind the methodological choices for assessing selectivity, present comparative data, and provide detailed, field-tested protocols to empower researchers in their own investigations.
The Core Principle: Quantifying Selective Cytotoxicity
To objectively evaluate a compound's ability to selectively target cancer cells, we must first establish a robust quantitative framework. This is not merely about observing cell death, but about measuring the differential response between cancer and normal cells.
Foundational Metrics: IC₅₀ and the Selectivity Index (SI)
The two most critical metrics in this evaluation are the half-maximal inhibitory concentration (IC₅₀) and the Selectivity Index (SI).
IC₅₀ (Half-Maximal Inhibitory Concentration): This value represents the concentration of a compound required to inhibit a specific biological process—in this case, cell proliferation—by 50%.[5] It is the fundamental measure of a drug's potency; a lower IC₅₀ value signifies a more potent compound.
Selectivity Index (SI): This is the crucial ratio that quantifies a compound's cancer-specificity. It is calculated by dividing the IC₅₀ value obtained in a normal, non-cancerous cell line by the IC₅₀ value obtained in a cancer cell line.[1][6]
SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)
A higher SI value is highly desirable, as it indicates that a much greater concentration of the compound is needed to harm normal cells compared to cancer cells.[7] Generally, an SI value greater than 2 or 3 is considered indicative of meaningful selectivity, while compounds with an SI greater than 4 can be classified as highly selective.[8][9]
Causality in Experimental Design: Why Cell Line and Assay Selection Matters
A successful and valid selectivity study hinges on the judicious selection of cellular models and assay methodology.
Rationale for Cell Line Selection: The choice of cell lines is paramount. To generate meaningful SI data, a panel should include both cancer cell lines and at least one normal, non-tumorigenic cell line.[10] For the most direct comparison, it is ideal to use normal cells derived from the same tissue of origin as the cancer cells (e.g., comparing a lung carcinoma cell line to a normal lung fibroblast cell line).[10][11] This approach minimizes confounding variables related to tissue-specific metabolic differences. Common normal cell lines used in cytotoxicity screening include human fibroblasts and cells from specific organs like the kidney (HEK-293) or liver.[1][12]
Rationale for Assay Selection: Numerous assays exist to measure cytotoxicity, each with its own principle.[13][14] While the MTT assay, which measures mitochondrial metabolic activity, is common, the Sulforhodamine B (SRB) assay offers distinct advantages for high-throughput screening.[15] The SRB assay is a colorimetric method that measures total cellular protein content, which is directly proportional to the number of cells.[16][17] Its endpoint is stable, the signal-to-noise ratio is high, and it is less susceptible to interference from compounds that may affect mitochondrial function, making it a highly reliable and cost-effective choice.[18]
Comparative Analysis: 2-Aminothiophene-3-Carboxylic Acid Esters vs. Conventional Chemotherapy
Studies have revealed that certain 2-aminothiophene-3-carboxylic acid ester derivatives exhibit potent cytostatic activity in the higher nanomolar range against specific cancer types, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma cell lines.[3][4] One such derivative, 2-amino-3-methylcarboxy-5-heptyl-thiophene (TJ191), has shown over 600-fold selectivity in certain models.[2][19]
To illustrate this, the following tables present a comparative dataset (synthesized based on published findings) for a representative 2-aminothiophene derivative, hereby designated Compound T , versus Doxorubicin, a widely used but relatively non-selective chemotherapeutic agent.
Table 1: Comparative Cytostatic Activity (IC₅₀) of Compound T and Doxorubicin
Compound
Cell Line
Cancer Type
IC₅₀ (µM)
Normal Cell Line
IC₅₀ (µM)
Compound T
CEM
T-cell Lymphoma
0.15
Human Dermal Fibroblasts (HDF)
>100
PC-3
Prostate Cancer
0.22
Human Dermal Fibroblasts (HDF)
>100
ACHN
Kidney Carcinoma
0.40
Human Dermal Fibroblasts (HDF)
>100
Doxorubicin
CEM
T-cell Lymphoma
0.05
Human Dermal Fibroblasts (HDF)
0.25
PC-3
Prostate Cancer
0.45
Human Dermal Fibroblasts (HDF)
0.25
ACHN
Kidney Carcinoma
0.30
Human Dermal Fibroblasts (HDF)
0.25
Table 2: Calculated Selectivity Index (SI) for Compound T and Doxorubicin
Compound
Cancer Cell Line
SI (IC₅₀ Normal / IC₅₀ Cancer)
Interpretation
Compound T
CEM
>667
Exceptionally High Selectivity
PC-3
>455
Exceptionally High Selectivity
ACHN
>250
Exceptionally High Selectivity
Doxorubicin
CEM
5.0
Moderately Selective
PC-3
0.56
Non-selective (Toxic to Normal Cells)
ACHN
0.83
Non-selective (Toxic to Normal Cells)
The data clearly illustrates the profound difference in selectivity. While Doxorubicin is potent, its low SI values against prostate and kidney cancer lines highlight its significant toxicity to normal cells. In stark contrast, Compound T demonstrates a vastly superior therapeutic window, showcasing its potential to target cancer cells with minimal collateral damage.
Proposed Mechanism of Action
The tumor-selective properties of 2-aminothiophene-3-carboxylic acid esters appear to be linked to a distinct mechanism of action. Research indicates these compounds preferentially suppress protein synthesis over DNA or RNA synthesis.[4] This disruption leads to an accumulation of cancer cells in the G1 phase of the cell cycle, ultimately culminating in the induction of apoptosis (programmed cell death).[4]
Caption: Proposed mechanism of selective cytostatic action.
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity Assessment
This protocol provides a robust, step-by-step method for determining cell viability and calculating IC₅₀ values. It is optimized for adherent cells in a 96-well format.[16][17]
Materials
Cell culture medium
Trypsin-EDTA
Phosphate-Buffered Saline (PBS)
Test compounds (2-aminothiophene esters) and vehicle control (e.g., DMSO)
Trichloroacetic acid (TCA), 10% (w/v), cold (4°C)
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
Wash solution: 1% (v/v) acetic acid
Solubilization buffer: 10 mM Tris base solution, pH 10.5
96-well flat-bottom microtiter plates
Microplate spectrophotometer
Step-by-Step Methodology
Cell Seeding:
Harvest log-phase cells using trypsinization.
Perform a cell count and determine viability (e.g., via Trypan Blue exclusion).
Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-20,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.[18] This allows cells to adhere and resume proliferation.
Compound Treatment:
Prepare serial dilutions of the test compounds in culture medium.
Remove the medium from the wells and add 100 µL of the compound-containing medium to triplicate wells for each concentration.
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and an untreated control.
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
Cell Fixation:
After incubation, gently remove the medium.
Add 100 µL of cold 10% TCA to each well to fix the cells to the bottom of the plate.[20]
Incubate at 4°C for at least 1 hour.
Staining:
Remove the TCA and wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA and serum proteins.[16][17]
Allow the plates to air-dry completely.
Add 100 µL of 0.4% SRB solution to each well.
Incubate at room temperature for 30 minutes.
Washing:
Quickly decant the SRB solution.
Wash the plates four times with 1% acetic acid to remove any unbound dye.[16]
Allow the plates to air-dry completely.
Solubilization and Measurement:
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[20]
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
Measure the optical density (OD) at 510 nm or 565 nm using a microplate reader.[17][18]
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot percentage viability versus log[compound concentration] and use non-linear regression analysis to determine the IC₅₀ value.[21]
Benchmarking Against the Gold Standard: A Guide to Assessing Anti-Inflammatory Activity vs. Diclofenac Sodium
Executive Summary In drug discovery, Diclofenac Sodium acts as the primary positive control for non-steroidal anti-inflammatory drug (NSAID) screening due to its potent, well-characterized inhibition of cyclooxygenase (C...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In drug discovery, Diclofenac Sodium acts as the primary positive control for non-steroidal anti-inflammatory drug (NSAID) screening due to its potent, well-characterized inhibition of cyclooxygenase (COX) enzymes. However, its clinical utility is limited by gastrointestinal (GI) toxicity.
This guide provides a rigorous framework for researchers to benchmark novel test compounds against Diclofenac. Unlike generic protocols, this document focuses on comparative analytics —how to design experiments that not only prove your compound works but demonstrate whether it offers a superior therapeutic index (efficacy vs. safety) compared to the market standard.
Phase 1: Mechanistic Screening (In Vitro)
Before animal testing, you must establish if your compound mimics Diclofenac’s mechanism (COX inhibition) or acts via protein stabilization.
The Arachidonic Acid Pathway & Diclofenac
Diclofenac is a non-selective COX inhibitor with a slight preference for COX-2. Understanding this pathway is critical for interpreting selectivity ratios.
Figure 1: Diclofenac exerts efficacy via COX-2 inhibition but causes gastric toxicity by inhibiting COX-1, which maintains mucosal integrity.
Protocol: Albumin Denaturation Assay
This assay is a cost-effective surrogate for anti-inflammatory activity. Inflammation induces protein denaturation; agents that prevent this (like Diclofenac) often possess anti-inflammatory properties.[1]
The Causality: Diclofenac stabilizes lysosomal membranes and proteins. If your compound inhibits heat-induced denaturation, it suggests a similar stabilizing mechanism.
Step-by-Step Workflow:
Reagent Prep: Prepare 1% Egg Albumin or Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS, pH 6.4).
Treatment:
Test Group: 2.0 mL Albumin solution + 2.0 mL Test Compound (varying concentrations).
Standard Group: 2.0 mL Albumin solution + 2.0 mL Diclofenac Sodium (20–1000 µg/mL).
Control Group: 2.0 mL Albumin solution + 2.0 mL Distilled Water.
Incubation: Incubate at 37°C for 20 minutes (mimics body temp), then heat at 70°C for 5 minutes (induces denaturation).
Measurement: Cool to room temperature. Measure Absorbance at 660 nm .[1][2]
To claim "superiority," your compound should ideally show higher selectivity for COX-2 than Diclofenac.
Reference Values for Validation:
Parameter
Diclofenac Sodium (Typical Values)
Desired Profile for New Drug
COX-1 IC50
0.5 – 15 µM (Varies by assay)
> 50 µM (Low affinity = Safer)
COX-2 IC50
0.05 – 0.5 µM
< 0.5 µM (High potency)
| Selectivity Index (SI) | ~2 to 29 (COX-1/COX-2) | > 50 (High Selectivity) |[4]
Note: A higher Selectivity Index (SI) indicates better safety profile regarding gastric ulcers.
Phase 2: Systemic Efficacy (In Vivo)
Carrageenan-Induced Paw Edema
This is the "Gold Standard" model. Carrageenan induces a biphasic release of mediators: Histamine/Serotonin (0-1h) and Prostaglandins (2-4h). Diclofenac is most effective in the second phase.
Experimental Logic:
Why Rats? Wistar or Sprague-Dawley rats (150-200g) offer a paw volume large enough for precise plethysmometer measurement.
Why Diclofenac at 10 mg/kg? This dose provides near-maximal inhibition (~50-60%) without inducing immediate mortality, making it a stable ceiling for comparison.
Workflow Diagram:
Figure 2: Timeline for Carrageenan-Induced Paw Edema. Diclofenac efficacy is best measured at T=3-4 hours.
Protocol Steps:
Grouping: n=6 rats per group (Control, Diclofenac 10 mg/kg, Test Low, Test High).
Administration: Oral gavage (p.o.) 1 hour prior to induction.
Induction: Inject 0.1 mL of 1% w/v Carrageenan in saline into the subplantar region of the right hind paw.
Measurement: Use a digital plethysmometer (water displacement) to measure paw volume (
) at 0, 1, 2, 3, and 4 hours.
Calculation:
Where is paw volume at time t, and is initial paw volume.[4]
Phase 3: Safety Profiling (The Competitive Edge)
If your compound inhibits inflammation equally to Diclofenac, safety becomes the deciding factor. Diclofenac is ulcerogenic.
Gastric Ulcerogenicity Assay
Objective: Prove your compound causes less gastric damage than an equipotent dose of Diclofenac.
Protocol:
Fast: Rats fasted for 24 hours (water ad libitum).
Dose: Administer Diclofenac (20 mg/kg) vs. Test Compound. Note: Use a higher dose than the efficacy model to stress the system.
Sacrifice: 6 hours post-dosing.
Analysis: Open stomach along greater curvature. Wash with saline.[2][5] Examine macroscopically with a 10x lens.[5]
COX Inhibition Profiles: Shirakawa, Y., et al. (2024).[3][8] "Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses." Pain and Therapy. Link
Albumin Denaturation Protocol: Leelaprakash, G., & Mohan Dass, S. (2011). "In vitro anti-inflammatory activity of methanol extract of Enicostemma axillare." International Journal of Drug Development and Research. Link
Carrageenan Edema Model: Morris, C.J. (2003). "Carrageenan-Induced Paw Edema in the Rat and Mouse." Methods in Molecular Biology. Link
Gastric Ulcer Scoring: Cioli, V., et al. (1979). "A toxicological, pharmacological and metabolic study of a new non-steroidal anti-inflammatory drug." Arzneimittelforschung. Link
Diclofenac COX Selectivity: Cryer, B., & Feldman, M. (1998). "Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs." The American Journal of Medicine. Link
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Core Directive
Effective disposal of 3-(Aminosulfonyl)thiophene-2-carboxylic acid (CAS: 59337-97-2) requires strict adherence to organic acid segregation protocols.[1][2] Unlike simple carboxylic acids, the presence of the sulfonamide moiety introduces specific requirements for incineration due to the generation of sulfur oxides (SOx) and nitrogen oxides (NOx).[1]
Immediate Action Required:
Do NOT dispose of via municipal sewage or sink drains.[1][2]
Do NOT mix with strong oxidizers or strong bases during storage.[1]
Segregate as a "Sulfur-Containing Organic Acid" waste stream.[1]
Chemical Profile & Hazard Assessment
Before initiating disposal, verify the material identity and associated hazards.[1][2] This compound presents dual functionality (carboxylic acid + sulfonamide) that dictates its reactivity and waste classification.[1]
Parameter
Data
Operational Implication
Chemical Name
3-(Aminosulfonyl)thiophene-2-carboxylic acid
Primary identifier for waste tags.
CAS Number
59337-97-2
Use for inventory tracking and SDS verification.[1][2]
Molecular Formula
C₅H₅NO₄S₂
High sulfur content requires scrubbed incineration.[1][2]
Physical State
Solid (Powder)
Dust control measures required during transfer.[1][2]
PPE (Gloves, Goggles, N95/Fume Hood) is mandatory.[1][2]
Combustion Byproducts
COx, NOx, SOx
Must be incinerated in a facility with gas scrubbing.[2]
Waste Stream Segregation Strategy
Proper segregation is the primary defense against unplanned chemical reactions in waste storage areas.[1][2] This compound must be isolated from incompatible classes to prevent toxic gas generation or heat evolution.[1][2]
Segregation Logic
Acidity: As a carboxylic acid, it belongs in the Organic Acid stream.[1]
Reactivity: It must be kept separate from Oxidizers (e.g., Nitric acid, Peroxides) to prevent violent oxidation of the thiophene ring.[1]
Sulfur Content: Labeling must explicitly state "Contains Sulfur" to alert disposal facilities of SOx generation potential.[1]
Visualization: Waste Segregation Decision Matrix
The following diagram outlines the logical flow for categorizing this specific chemical waste.
Figure 1: Decision matrix for segregating 3-(Aminosulfonyl)thiophene-2-carboxylic acid based on physical state and solvent matrix.
Operational Disposal Procedures
Scenario A: Disposal of Pure Solid Material
Best for: Expired reagents, excess synthesis starting material.[2]
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined cap.[1] Avoid metal containers due to potential acid corrosion.[1]
Transfer:
Perform all transfers inside a chemical fume hood to contain dust (H335 Respiratory Irritant).[1]
Use a plastic spatula; avoid metal tools if possible to prevent contamination.[1]
Note: Add "Contains Sulfur" in the comments section.[1]
Storage: Store in the "Solid Organic Waste" satellite accumulation area, away from bases.
Scenario B: Disposal of Reaction Mixtures (Liquid)
Best for: HPLC waste, mother liquors, or cleaning solvents.[2]
Characterize the Solvent:
Non-Halogenated (e.g., Methanol, DMSO): Dispose in the "Organic Solvents (Non-Halogenated)" carboy.[1]
Halogenated (e.g., DCM, Chloroform): Dispose in the "Halogenated Waste" carboy.[1]
Aqueous: If the compound is in an acidic aqueous solution, adjust pH to 5-9 only if your facility permits elementary neutralization.[1] Otherwise, dispose as "Aqueous Acidic Waste".
Compatibility Check: Ensure the waste container does NOT contain strong bases (Sodium Hydroxide, Amines) or oxidizers (Nitric Acid).[1] The acidic proton on the carboxylic acid can react exothermically with bases.[1][2]
Secondary Containment: Always store liquid waste carboys in a secondary containment tray capable of holding 110% of the container's volume.
Emergency Contingencies: Spill Management
Despite best practices, spills occur.[1] This protocol ensures containment without escalating hazards.[1]
Spill Response Workflow:
Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.[1]
PPE: Wear Nitrile gloves (double gloved recommended), lab coat, and safety goggles.[1] If powder is airborne, use N95 or half-face respirator.[1]
Neutralization (Liquids):
Absorb with an inert material (Vermiculite or Clay).[1]
Do not use strong bases for rapid neutralization as this may generate heat.[1] Use a commercial Acid Spill Kit (typically containing sodium carbonate/bicarbonate) to slowly neutralize.[1]
Cover the spill with wet paper towels (dampened with water) to suppress dust, then scoop into a waste bag.[1]
Decontamination: Wipe the surface with a dilute soap solution, followed by water.[1]
Regulatory Framework (RCRA/EPA)
Understanding the regulatory status ensures compliance with federal and local laws.[1]
RCRA Status: 3-(Aminosulfonyl)thiophene-2-carboxylic acid is not explicitly P-listed or U-listed by the EPA [1].[1][2]
Characteristic Waste:
If the waste is a liquid with pH < 2.0, it is classified as D002 (Corrosive) [2].[1]
If the waste is ignitable (flash point < 60°C due to solvent), it is D001 (Ignitable) .[1]
Ultimate Disposal: The preferred method is Incineration at a permitted hazardous waste facility.[1] The facility must be capable of scrubbing sulfur oxides (SOx) generated during combustion.[1][2]
Regulatory Compliance Checklist
References
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] RCRA regulations.[1][3] Available at: [Link]
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: Corrosivity.[1] 40 CFR 261.[1]22. Available at: [Link][1]
PubChem. Compound Summary: 3-(Aminosulfonyl)thiophene-2-carboxylic acid.[1][4] National Library of Medicine.[1][2] Available at: [Link][1]